2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one
Description
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Properties
IUPAC Name |
2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O2/c14-12-9-4-3-6-11(12)13(15)7-2-1-5-10(13)8-9/h9-11,15H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLKQXJZJXLNBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C(C1)CC3CCCC2C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Molecular Structure and Stereochemistry of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
This technical guide provides a comprehensive overview of the molecular structure and stereochemistry of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one, a complex tricyclic ketone of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this unique molecular scaffold.
Introduction: The Tricyclo[7.3.1.02,7]tridecane Framework
The tricyclo[7.3.1.02,7]tridecane ring system is a rigid, bridged polycyclic framework that presents considerable stereochemical complexity. The fusion of a bicyclo[3.3.1]nonane and a cyclohexane ring creates a unique three-dimensional architecture. The introduction of a hydroxyl group at a bridgehead position (C-2) and a ketone at C-13 further functionalizes this scaffold, making it a valuable synthon for more complex molecules. Derivatives of this core structure have been utilized in the synthesis of novel compounds with potential antimicrobial and antiproliferative activities.[1][2] A thorough understanding of its inherent stereoisomerism is paramount for the targeted design and synthesis of novel therapeutic agents.
Molecular Structure and Stereochemical Considerations
The molecular formula of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is C13H20O2.[3] The key to understanding its chemistry lies in its intricate stereochemistry. Several stereocenters are present in the molecule, leading to the possibility of multiple diastereomers.
Key Stereoisomers
The primary stereochemical considerations for this molecule arise from:
-
The relative orientation of the hydroxyl group at C-2: The hydroxyl group can be oriented either endo or exo with respect to the bicyclic system. This gives rise to two principal diastereomers.
-
The stereochemistry at the ring fusion carbons: The fusion of the rings creates additional stereocenters, the configurations of which are dictated by the synthetic route.
-
The stereocenter at C-13: In derivatives where the ketone is reduced or further functionalized, an additional stereocenter at C-13 can be generated.[4]
The relative stability of the endo and exo isomers is a critical factor in the synthesis and isolation of this compound. The exo isomer is generally expected to be thermodynamically more stable due to reduced steric hindrance.
Caption: Synthetic workflow for an 8-ethyl derivative.
Experimental Protocol: Synthesis of an 8-Alkyl Derivative
The following protocol for the synthesis of 8-Ethyl-2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one can be adapted for the synthesis of the parent compound. [1]
| Step | Procedure | Rationale |
|---|---|---|
| 1 | A flask is charged with cyclohexanone and heated to 70-75 °C under a nitrogen atmosphere. | The elevated temperature facilitates the reaction kinetics, while the inert atmosphere prevents side reactions. |
| 2 | A solution of potassium hydroxide in absolute ethanol is added in one portion. | Potassium hydroxide acts as the base to deprotonate cyclohexanone, forming the enolate nucleophile. |
| 3 | A solution of propanal in absolute ethanol is added dropwise over 5 hours. | The slow addition of the electrophile (propanal) controls the reaction rate and minimizes polymerization of the aldehyde. |
| 4 | The reaction mixture is stirred for an additional 12 hours and then cooled to room temperature. | This ensures the completion of both the Michael addition and the subsequent intramolecular aldol condensation and dehydration steps. |
Spectroscopic Characterization
Due to the scarcity of published data for the parent compound, the following spectroscopic characteristics are predicted based on data from its derivatives and general principles of spectroscopy for hydroxy-ketones with tricyclic systems. [1][2][5][6][7]
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorptions for the hydroxyl and carbonyl groups.
| Functional Group | Expected Absorption Range (cm-1) | Notes |
| O-H (hydroxyl) | 3200-3600 (broad) | The broadness is due to hydrogen bonding. |
| C=O (ketone) | 1700-1725 | The exact position can be influenced by ring strain. |
| C-H (alkane) | 2850-3000 | Stretching vibrations of the saturated hydrocarbon framework. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H and 13C NMR spectroscopy are the most powerful tools for elucidating the detailed structure and stereochemistry.
The 1H NMR spectrum will likely be complex due to the large number of overlapping signals from the aliphatic protons of the tricyclic system. Key expected signals include:
-
Hydroxyl Proton (-OH): A broad singlet, the chemical shift of which will be dependent on concentration and solvent.
-
Aliphatic Protons: A complex multiplet region between approximately 1.0 and 3.0 ppm.
-
Bridgehead Protons: These may appear as distinct signals, and their coupling constants can provide valuable information about the ring geometry.
The 13C NMR spectrum will provide crucial information about the carbon skeleton.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C=O (ketone) | 200-220 |
| C-OH (carbinol) | 70-90 |
| Aliphatic Carbons | 20-60 |
Advanced 2D NMR techniques such as COSY, HSQC, and HMBC would be essential for the complete assignment of all proton and carbon signals and for confirming the connectivity of the molecule.
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide structural information. A common fragmentation pathway for cyclic ketones is the loss of a neutral CO molecule (28 Da). The fragmentation of the tricyclic framework would likely lead to a complex pattern of daughter ions.
Chemical Reactivity and Potential Applications
The functional groups of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one dictate its chemical reactivity.
-
Dehydration: The tertiary hydroxyl group can be eliminated under acidic conditions to form an alkene. The regioselectivity of this elimination is dependent on the reaction conditions. [8]* Derivatization of the Ketone: The ketone at C-13 is a versatile handle for further functionalization, such as the formation of hydrazones, Schiff bases, and other derivatives which have been shown to possess biological activity. [2] The rigid, three-dimensional nature of this scaffold makes it an attractive starting point for the synthesis of conformationally constrained molecules, which are of great interest in drug discovery for their potential to enhance binding affinity and selectivity to biological targets.
Conclusion
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is a molecule with a rich and complex stereochemistry. While detailed experimental data for the parent compound is limited, a comprehensive understanding of its structure and reactivity can be inferred from the study of its derivatives. The synthetic accessibility of this tricyclic system, coupled with its unique three-dimensional structure, makes it a valuable platform for the development of novel chemical entities with potential applications in medicinal chemistry and materials science. Further research, particularly X-ray crystallographic studies and detailed NMR analysis of the parent compound, is warranted to fully unlock the potential of this intriguing molecular architecture.
References
- Rostovskaya, M. F., Vysotskaya, T. A., Grigorchuk, V. P., & Vysotskii, V. I. (2001). Synthesis and Isomerization of Tricyclo[7.3.1.02,7]tridecen-13-ones. ChemInform, 33(23).
-
Pahonțu, E., Gulea, A., Pui, A., Roșu, T., & Găurean, O. (2015). Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo(7.3.1.02,7)tridecan-13-one-thiosemicarbazone: Antimicrobial and in Vitro Antiproliferative Activity. Molecules, 20(10), 18365–18386. [Link]
- Vysotskii, V. I., Vysotskaya, T. A., & Rostovstaya, M. F. (2002). Tricyclo[7.3.1.02,7]tridecanes with an Amino Group at the Bridging Carbon. Synthesis and Stereochemistry. Russian Journal of Organic Chemistry, 38(11), 1633-1638.
- Pahonțu, E., Ilieș, D. C., Shova, S., Gulea, A., Roșu, T., & Dinu, M. B. (2016). Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides. Medicinal Chemistry Research, 25(5), 943-955.
-
PubChem. (n.d.). 2-Hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, October 30). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
PubChem. (n.d.). Tricyclo[7,3,1,0 2,7]tridec-2-en-13-one. Retrieved from [Link]
-
R Discovery. (2002). Tricyclo[7.3.1.02,7]tridecanes with an Amino Group at the Bridging Carbon. Synthesis and Stereochemistry. Retrieved from [Link]
-
Pahonțu, E., et al. (2015). Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo(7.3.1.0)tridecan-13-one-thiosemicarbazone: Antimicrobial and in Vitro Antiproliferative Activity. Molecules, 20(10), 18365-18386. [Link]
- Cocker, W., et al. (1990). The Stereochemistry and Some Reactions of the 2-Hydroxy-8-alkyl- and -8-aryl-tricyclo(7.3.1.02,7)tridecan-13-one Systems. ChemInform, 21(34).
-
Chemistry LibreTexts. (2024, February 25). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
R Discovery. (2006, August 6). Gas-liquid chromatography of terpenes. Part II. The dehydration products of α-terpineol. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
Sources
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- 3. 2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
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Theoretical DFT calculations for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one reactivity
In-Silico Reactivity Profiling of 2-Hydroxy-tricyclo[7.3.1.0 ]tridecan-13-one: A DFT Protocol
Executive Summary
The molecule 2-Hydroxy-tricyclo[7.3.1.0
This guide provides a standardized Density Functional Theory (DFT) workflow to predict:
-
Conformational Landscapes: Identifying the global minimum of the 7-membered ring fusion.
-
Electronic Activation: Quantifying the electrophilicity of the C13 ketone.
-
Stereoselectivity: Predicting exo vs. endo nucleophilic attack profiles.
Computational Methodology (The Protocol)
To ensure experimental reproducibility and high E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), the following level of theory is prescribed. This selection balances computational cost with the need to capture weak dispersion forces inherent in cage collapse structures.
Model Chemistry Selection
-
Functional: M06-2X or
B97X-D .-
Rationale: Standard hybrid functionals like B3LYP fail to accurately describe the dispersive forces (van der Waals) inside the tricyclic cage. M06-2X (Minnesota functional) is a proven standard for main-group thermochemistry and non-covalent interactions [1].
-
-
Basis Set: def2-TZVP (Triple-Zeta Valence Polarized).[1]
-
Rationale: Essential for minimizing Basis Set Superposition Error (BSSE) in intramolecular H-bonding scenarios (C2-OH
O=C13).
-
-
Solvation Model: SMD (Solvation Model based on Density).
-
Rationale: Superior to IEFPCM for calculating reaction free energies (
) in polar organic solvents (e.g., THF, DCM) often used in scaffold functionalization.
-
Protocol Workflow
| Step | Procedure | Key Parameter / Command |
| 1 | Conformational Search | Monte Carlo / MMFF94 force field. The 7-membered ring can adopt chair/boat/twist conformers. |
| 2 | Geometry Optimization | Opt=Tight, Int=Ultrafine. Verify no imaginary frequencies (NImag=0). |
| 3 | Electronic Analysis | NBO 7.0 Analysis for hyperconjugation; Fukui Function calculation. |
| 4 | Transition State (TS) | Opt=(TS, CalcFc, NoEigenTest). Verify one imaginary frequency (NImag=1). |
| 5 | IRC Validation | Intrinsic Reaction Coordinate calculation to confirm TS connects Reactant |
Structural & Reactivity Analysis
Conformational Locking & Intramolecular H-Bonding
The tricyclo[7.3.1.0
-
Hypothesis: The C2-OH can donate a hydrogen bond to the C13 carbonyl oxygen.
-
DFT Metric: Measure the
distance. If , this interaction activates the ketone toward nucleophilic attack (electrophilic activation) but blocks the syn face. -
Action: Compare the relative energy (
) of the H-bonded conformer vs. the free conformer.
Nucleophilic Susceptibility (Fukui Functions)
To predict where a nucleophile (e.g., Grignard, Hydride) will attack, calculate the Condensed Fukui Function (
-
Where
is the NBO charge on atom A. -
Interpretation: A higher
value at C13 indicates it is the softest electrophilic site. If significant density is found at adjacent carbons, beware of enolization or rearrangement risks.
Stereoselectivity: The "Face" of Attack
In tricyclic ketones, the trajectory of the incoming nucleophile is governed by the Bürgi-Dunitz angle (
-
Exo-Attack: Approach from outside the cage (less sterically hindered, but leads to endo alcohol).
-
Endo-Attack: Approach from inside the bridge (hindered by the C2-C7 fusion, leads to exo alcohol).
-
Calculation: Locate Transition States (TS) for both pathways.
-
If
kcal/mol, the reaction is highly stereoselective ( ratio at 298K).
-
Visualizing the Workflow
The following diagram illustrates the logical flow for determining the stereochemical outcome of a reduction or addition reaction on this scaffold.
Figure 1: Decision tree for computational analysis of tricyclic ketone reactivity, emphasizing the role of intramolecular hydrogen bonding.
Case Study: Predicting Schiff Base Formation
Literature indicates this scaffold is often derivatized into Schiff bases (hydrazones) for metal chelation [2].
Reaction: Ketone + Hydrazine
DFT Protocol for Mechanism:
-
Reactant Complex: Optimize the encounter complex of the ketone and hydrazine. Note the H-bond assistance from the C2-OH group.
-
Nucleophilic Attack: Locate the TS for the N-attack on C13.
-
Insight: The C2-OH likely stabilizes the attacking hydrazine via H-bonding, lowering the activation barrier compared to a non-hydroxylated analogue.
-
-
Dehydration: This is often the rate-determining step. Use a specific water molecule (explicit solvation) in the calculation to mediate proton transfer (proton shuttle mechanism).
References
-
Zhao, Y., & Truhlar, D. G. (2008). The M06 suite of density functionals for main group thermochemistry, thermochemical kinetics, noncovalent interactions, excited states, and transition elements. Theoretical Chemistry Accounts, 120(1-3), 215–241. Link
-
Pahontu, E., et al. (2016). Synthesis, characterisation, antimicrobial and antiproliferative activity evaluation of Cu(II), Co(II), Zn(II), Ni(II) and Pt(II) complexes with isoniazid-derived compound. Molecules, 21(4), 505. Link
-
Grimme, S., et al. (2010). A consistent and accurate ab initio parametrization of density functional dispersion correction (DFT-D) for the 94 elements H-Pu. The Journal of Chemical Physics, 132(15), 154104. Link
-
Gaussian 16 User Reference. Polarizable Continuum Model (PCM) and SMD.Link
Technical Guide: IUPAC Nomenclature and Structural Isomerism of 2-Hydroxy-tricyclo[7.3.1.0^{2,7}]tridecan-13-one
The following technical guide details the IUPAC nomenclature, structural anatomy, and isomeric landscape of 2-Hydroxy-tricyclo[7.3.1.0^{2,7}]tridecan-13-one . This document is structured for researchers and drug development professionals, focusing on the rigorous application of Von Baeyer nomenclature rules, stereochemical constraints, and the synthetic origins of this bridged polycyclic system.
Abstract
The compound 2-Hydroxy-tricyclo[7.3.1.0^{2,7}]tridecan-13-one represents a complex bridged polycyclic architecture often encountered in the synthesis of bioactive ligands and coordination complexes.[1][2][3] Formed typically via the condensation of cyclohexanone and aldehydes (e.g., formaldehyde), this scaffold exhibits unique stereochemical rigidity due to its tricyclo[7.3.1.0^{2,7}] skeleton. This guide provides a definitive analysis of its nomenclature, 3D structural constraints, and isomeric possibilities, serving as a foundational reference for its use in medicinal chemistry and ligand design.
Part 1: Structural Anatomy & IUPAC Nomenclature
Deconstructing the Von Baeyer Descriptor
The IUPAC name is derived using the Von Baeyer system for polycyclic hydrocarbons. The descriptor tricyclo[7.3.1.0^{2,7}]tridecane encodes the connectivity of the carbon skeleton.
-
Tricyclo: Indicates the presence of three rings. The number of rings (
) is calculated using the formula , where is the number of bonds and is the number of atoms. -
[7.3.1.0^{2,7}]: This bracketed term defines the size of the bridges and the connectivity of the secondary bridge.
-
Main Bridges (7, 3, 1): The three primary paths connecting the two main bridgehead carbons.
-
Secondary Bridge (0^{2,7}): A "zero-atom" bridge connecting carbon 2 and carbon 7, effectively forming a bond between them.
-
-
Tridecane: Indicates a total of 13 carbon atoms in the parent skeleton.
Numbering the Skeleton
Correct numbering is critical for identifying isomers and substituents. The path follows the IUPAC priority rules for bicyclic/polycyclic systems:
-
Identify Bridgeheads: The main bridgeheads are C1 and C9 .
-
Primary Path (Largest Bridge): Proceed from C1 to C9 via the longest path.
-
Path: C1
C2 C3 C4 C5 C6 C7 C8 C9. (7 atoms in the bridge, excluding bridgeheads).
-
-
Secondary Path (Second Largest): Return from C9 to C1 via the second longest path.
-
Path: C9
C10 C11 C12 C1. (3 atoms in the bridge).
-
-
Tertiary Path (Smallest Bridge): The bridge connecting C1 and C9.
-
Path: C1
C13 C9. (1 atom in the bridge).
-
-
Secondary Bridge (Zero Bridge): The descriptor
indicates a direct bond between C2 and C7.
Functional Group Assignment:
-
13-one: A ketone carbonyl (
) at position 13 (the one-atom bridge). -
2-Hydroxy: An alcohol (
) group at position 2. Note that C2 is a quaternary carbon (bonded to C1, C3, C7, and OH).
Visualization of Connectivity
The following diagram illustrates the logical numbering flow and connectivity.
Figure 1: Connectivity map of the Tricyclo[7.3.1.0^{2,7}]tridecane skeleton.[1] Blue nodes indicate primary bridgeheads; the red node indicates the ketone bridge; yellow nodes mark the endpoints of the zero-atom secondary bridge.
Part 2: Stereochemical Analysis & Isomerism
Stereogenic Centers
The rigid tricyclic framework creates multiple stereogenic centers. In the specific case of the 2-hydroxy-13-one derivative, the chiral centers are:
-
C1 & C9: Bridgehead carbons. Their relative configuration is fixed by the bridge sizes (typically cis-bridged in smaller rings to satisfy Bredt's rule, though the large 7-carbon loop allows flexibility).
-
C2: A quaternary center bearing the hydroxyl group.
-
C7: A tertiary center at the fusion of the zero-bridge.
Diastereomers and The "Cis-Fused" Constraint
The bond between C2 and C7 creates a fused ring system within the larger bridged structure.
-
Ring A (C1-C2-C7-C8-C9-C13): A bicyclo[3.3.1]nonane-like sub-structure.
-
Ring B (C2-C3-C4-C5-C6-C7): A cyclohexane ring fused at C2-C7.
Dominant Isomer: Synthetic routes typically yield the thermodynamic isomer where the cyclohexane ring (C2...C7) is cis-fused relative to the bridgehead C1. The hydroxyl group at C2 and the proton at C7 typically adopt a specific relative orientation (often trans to avoid steric clash with the C13 bridge).
Structural Isomers
Isomerism in this system extends beyond stereochemistry to constitutional isomers defined by the position of the functional groups or the secondary bridge.
| Isomer Type | Description | Example |
| Positional Isomer | Relocation of the OH or C=O groups. | 2-Hydroxy-tricyclo[7.3.1.0^{2,7}]tridecan-10 -one (Ketone on the 3-carbon bridge).[1][4] |
| Bridge Isomer | Relocation of the zero-bridge. | Tricyclo[7.3.1.0^{3,8 }]tridecan-13-one (Connecting C3 and C8 instead of C2 and C7). |
| Skeletal Isomer | Different ring sizes summing to tridecane.[5][6][7][8] | Tricyclo[6.4.1 .0^{2,7}]tridecane system. |
Part 3: Synthetic Context & Validation
The "Bis(cyclohexanone)" Condensation Pathway
The specific scaffold 2-Hydroxy-tricyclo[7.3.1.0^{2,7}]tridecan-13-one is classically synthesized via the base-catalyzed condensation of two equivalents of cyclohexanone with one equivalent of an aldehyde (e.g., formaldehyde for the parent, propanal for the 8-ethyl derivative).
Mechanism Overview:
-
Aldol Condensation: Cyclohexanone reacts with the aldehyde to form a 2-alkylidenecyclohexanone intermediate.
-
Michael Addition: A second equivalent of cyclohexanone (enolate) attacks the intermediate.
-
Intramolecular Cyclization: An intramolecular aldol reaction closes the third ring, forming the C2-C7 bond and the C2-OH group.
Protocol Validation (Self-Validating System)
To ensure the synthesized compound is the correct isomer, the following analytical signatures must be verified:
-
IR Spectroscopy: Look for the characteristic "intramolecular hydrogen bond" shift. The C2-OH often H-bonds with the C13=O.
-
Free OH: ~3600 cm⁻¹
-
H-bonded OH: ~3450 cm⁻¹ (Broad)
-
Ketone (C=O):[4] ~1710 cm⁻¹ (Strained bridge ketones may shift to higher frequencies, but H-bonding lowers it).
-
-
NMR Spectroscopy:
-
C13 Carbon: Distinctive carbonyl signal at >210 ppm.
-
C2 Carbon: Quaternary signal shifted downfield (~70-80 ppm) due to -OH.
-
Figure 2: Synthetic pathway via Robinson-type annulation/condensation.
References
-
Pahontu, E., et al. (2016).[1] "Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo[7.3.1.0^{2,7}]tridecan-13-one-thiosemicarbazone." Molecules, 21(5), 674. Link
-
Vysotskii, V. I., et al. (2002). "Tricyclo[7.3.1.0^{2,7}]tridecanes with an Amino Group at the Bridging Carbon.[9] Synthesis and Stereochemistry." Russian Journal of Organic Chemistry. Link
-
Zhong, X., et al. (2023).[5] "Discovery of hepatoprotective activity components from Thymus quinquecostatus Celak. by molecular networking...". Bioorganic Chemistry, 140, 106790. (Describes natural products with the tricyclo[7.3.1.0^{2,7}]tridecane skeleton). Link
-
Allen, A. A., & Kurzer, F. (1978).[6] "Diisophorone and related compounds. Part 23. A rearrangement of the tricyclo[7.3.1.0^{2,7}]tridecane to the bicyclo[4.2.1]nonane...".[8] Journal of the Chemical Society, Perkin Transactions 1. Link
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- 5. researchgate.net [researchgate.net]
- 6. Diisophorone and related compounds. Part 23. A rearrangement of the tricyclo[7.3.1.02,7] tridecane to the bicyclo[4.2.1]nonane-7-spiro-2′-(tetrahydrofuran) ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Diisophorone and related compounds. Part 23. A rearrangement of the tricyclo[7.3.1.02,7] tridecane to the bicyclo[4.2.1]nonane-7-spiro-2′-(tetrahydrofuran) ring system - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. discovery.researcher.life [discovery.researcher.life]
An In-depth Technical Guide to the Electronic Structure and Bonding Analysis of Tricyclic Hydroxy-Ketones
Abstract
Tricyclic hydroxy-ketones represent a pivotal class of organic molecules, forming the structural core of numerous natural products, pharmaceuticals, and functional materials.[1][2] Their biological activity and chemical reactivity are intrinsically governed by a delicate interplay of electronic effects, including intramolecular hydrogen bonding, ring strain, and the polarization of the carbonyl group. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for elucidating the electronic structure and bonding characteristics of these complex systems. We will explore a synergistic approach that integrates high-level computational modeling with definitive experimental techniques, offering not just methodologies, but the causal reasoning behind their application.
The Rationale: Why a Multi-Faceted Approach is Essential
The defining feature of a hydroxy-ketone is the proximate arrangement of a hydrogen-bond donor (hydroxyl group, -OH) and a hydrogen-bond acceptor (carbonyl group, C=O).[3][4] Within a rigid tricyclic scaffold, this interaction is often forced into a specific, conformationally restricted geometry. This intramolecular hydrogen bond (IHB) is not merely a structural curiosity; it profoundly influences the molecule's frontier molecular orbitals, charge distribution, and ultimately, its interaction with biological targets.
A singular analytical technique provides only one piece of the puzzle. For instance, while X-ray crystallography can yield a precise solid-state geometry, it may not fully capture the dynamic behavior and electronic landscape in solution, which is more relevant to pharmacology.[5] Conversely, computational models, while powerful, require experimental validation to be considered trustworthy. This guide is therefore structured around a self-validating workflow where computational predictions and experimental observations are used to corroborate and enrich one another.
Caption: Integrated workflow for analyzing tricyclic hydroxy-ketones.
Computational Chemistry: Modeling the Invisible
Computational methods allow us to visualize and quantify the electronic properties that are not directly observable. We begin with the foundational geometry optimization and then dissect the resulting electronic structure with more specialized tools.
Density Functional Theory (DFT): The Workhorse for Geometry and Energetics
Expertise & Experience: DFT is the starting point for virtually all electronic structure analyses of medium-to-large organic molecules. It offers an optimal balance between computational cost and accuracy. The choice of functional and basis set is critical. For systems like tricyclic hydroxy-ketones, the B3LYP functional is a robust choice, effectively capturing electron correlation.[6][7] A Pople-style basis set, such as 6-311++G(d,p), is recommended; the diffuse functions (++) are crucial for accurately describing non-covalent interactions like hydrogen bonds, and the polarization functions (d,p) are necessary for describing the π-system of the carbonyl group.[8]
Trustworthiness: The primary output—an optimized molecular geometry and its corresponding energy—serves as the foundation for all subsequent computational analyses. This geometry must be validated by ensuring no imaginary frequencies are present in a subsequent frequency calculation, confirming the structure is a true energy minimum.
-
Input Structure Generation: Build an initial 3D model of the tricyclic hydroxy-ketone using molecular modeling software (e.g., Avogadro). Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94).
-
DFT Input File: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).
-
Route Section: Specify the method, basis set, and calculation type (e.g., #p B3LYP/6-311++G(d,p) Opt Freq). Opt requests a geometry optimization. Freq requests a frequency calculation to be performed on the optimized geometry.
-
Molecule Specification: Provide the atomic coordinates from Step 1.
-
Charge and Multiplicity: Specify the molecule's charge (usually 0) and spin multiplicity (usually 1 for a singlet state).
-
-
Execution: Run the calculation. This is computationally intensive and may take several hours to days depending on the molecule's size.
-
Validation: After the calculation completes, verify the output:
-
Confirm that the optimization converged successfully.
-
Inspect the results of the frequency calculation. There should be zero imaginary frequencies, confirming the structure is a local minimum. The lowest real frequencies correspond to conformational torsions.
-
Natural Bond Orbital (NBO) Analysis: Quantifying Interactions
Expertise & Experience: Once a reliable geometry is obtained, NBO analysis is used to translate the complex, delocalized molecular orbitals of the wavefunction into a chemically intuitive picture of localized bonds, lone pairs, and donor-acceptor interactions.[9] The most powerful aspect of NBO for hydroxy-ketones is its ability to quantify the intramolecular hydrogen bond. This is achieved by analyzing the stabilization energy, E(2), associated with the charge transfer from the oxygen lone pair of the hydroxyl group (the donor) to the antibonding σ* orbital of the C=O bond (the acceptor).[7]
Trustworthiness: The magnitude of the E(2) energy provides a quantitative measure of the hydrogen bond's strength. A higher E(2) value indicates a stronger interaction and more significant charge delocalization, which can be correlated with experimental observables like IR frequency shifts.
Caption: NBO donor-acceptor model for an intramolecular hydrogen bond.
-
Prerequisite: A successfully completed DFT optimization (Protocol 1).
-
Input File Modification: Use the optimized geometry from the DFT calculation. In the software package (e.g., Gaussian), add a keyword to request NBO analysis. Often this is done by adding Pop=NBO to the route section.
-
Execution: Rerun the calculation. This is a post-processing step and is typically very fast.
-
Analysis: Examine the NBO section of the output file.
-
Locate the "Second Order Perturbation Theory Analysis of Fock Matrix in NBO Basis" table.
-
Identify the interaction corresponding to the charge transfer from an oxygen lone pair (LP (O)) on the hydroxyl group to the antibonding orbital of the carbonyl group (BD*(C-O)).
-
Record the corresponding E(2) value, which quantifies the interaction energy in kcal/mol.
-
Electron Localization Function (ELF): Visualizing the Bonds
Expertise & Experience: ELF is a method for mapping the electron pair probability in a molecule.[10] It provides a visual, chemically intuitive picture of the electronic structure. In an ELF plot, regions with a high ELF value (approaching 1.0) correspond to areas where electrons are highly localized, such as covalent bonds and lone pairs.[11] For a hydroxy-ketone, ELF analysis can visually confirm the presence of the C=O double bond, the O-H covalent bond, and the lone pairs on both oxygen atoms, providing a qualitative map of the molecule's reactive sites.
Trustworthiness: ELF plots serve as a powerful visual validation of the bonding patterns predicted by simpler Lewis structures and NBO analysis. They can reveal subtle features of the electronic structure that are not apparent from orbital diagrams alone.[12]
-
Prerequisite: A converged wavefunction from a DFT calculation (Protocol 1).
-
Cube File Generation: Use the quantum chemistry software's utility to generate a "cube" file for the ELF. This file contains the value of the ELF on a 3D grid of points surrounding the molecule.
-
Visualization: Load the molecular coordinates and the ELF cube file into a visualization program (e.g., VMD, Avogadro 2).
-
Isosurface Rendering: Render the ELF data as an isosurface. By convention, an isosurface value around 0.85 is often used to clearly delineate bonding regions and lone pairs.
-
Interpretation: Analyze the resulting image. Identify the basins of high localization (the isosurfaces) and correlate them with core electrons, covalent bonds, and lone pairs.
Experimental Techniques: Grounding Theory in Reality
Experimental data provides the ultimate benchmark for any computational model. The following techniques are indispensable for characterizing tricyclic hydroxy-ketones.
X-Ray Crystallography: The Definitive Structure
Expertise & Experience: Single-crystal X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the solid state.[5][13] For tricyclic hydroxy-ketones, it provides unambiguous proof of the molecular conformation and, crucially, allows for the direct measurement of the bond lengths and the distance and angle of the intramolecular hydrogen bond (e.g., the O-H···O distance).[14][15]
Trustworthiness: A high-resolution crystal structure provides the most reliable geometric data possible. This experimental geometry can be used as a starting point for DFT calculations or as a benchmark against which the computationally optimized geometry is compared. A close match between the two instills high confidence in the theoretical model.
-
Crystal Growth: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer. The instrument irradiates the crystal with X-rays and records the diffraction pattern (the positions and intensities of the diffracted beams).
-
Structure Solution and Refinement: The diffraction data is processed to yield an electron density map of the unit cell.[16] An atomic model is fitted to this map. The model is then refined, a process that adjusts atomic positions and other parameters to achieve the best possible fit between the calculated and observed diffraction data.
-
Data Analysis: Analyze the final refined structure.
-
Measure key bond lengths (C=O, C-O, O-H).
-
Measure key bond angles and dihedral angles that define the tricyclic conformation.
-
Measure the intramolecular hydrogen bond parameters: the D-H···A distance (donor to acceptor) and the D-H···A angle.
-
NMR Spectroscopy: Probing the Solution Environment
Expertise & Experience: While X-ray crystallography provides a static solid-state picture, NMR spectroscopy offers insights into the molecule's structure and dynamics in solution, which is often more relevant for biological applications.[17] The proton of the hydroxyl group (-OH) is an exquisite probe for hydrogen bonding.[18] In the absence of hydrogen bonding, the ¹H NMR chemical shift of an alcohol proton is typically between 1-5 ppm and is often a broad signal. In the presence of a strong intramolecular hydrogen bond, the proton becomes more deshielded, and its signal shifts significantly downfield (to higher ppm values, often >10 ppm).[19]
Trustworthiness: The observation of a downfield chemical shift for the OH proton is strong evidence for hydrogen bonding. This can be confirmed with temperature dependence studies. The chemical shift of a hydrogen-bonded proton will show less variation with temperature compared to a non-hydrogen-bonded proton.[20]
-
¹H NMR Spectrum: Dissolve the compound in a non-protic solvent (e.g., CDCl₃, DMSO-d₆). Acquire a standard ¹H NMR spectrum and identify the chemical shift of the OH proton. A value significantly downfield of 5 ppm is indicative of hydrogen bonding.
-
H/D Exchange: Add a drop of deuterium oxide (D₂O) to the NMR tube, shake, and re-acquire the spectrum. The OH proton will exchange with deuterium, causing its signal to disappear from the spectrum, confirming its identity.[18]
-
(Optional) Temperature Titration: Acquire a series of ¹H NMR spectra at different temperatures (e.g., from 25 °C to 55 °C in 10 °C increments). Plot the chemical shift of the OH proton versus temperature. A small temperature coefficient (e.g., < 3 ppb/K) is characteristic of a strong, stable intramolecular hydrogen bond.
Infrared (IR) Spectroscopy: A Vibrational Fingerprint
Expertise & Experience: IR spectroscopy measures the vibrational frequencies of chemical bonds.[21] The carbonyl (C=O) and hydroxyl (O-H) groups have very strong, characteristic absorption bands.[22][23] The position of these bands is highly sensitive to the electronic environment.
-
C=O Stretch: A typical ketone C=O stretch appears around 1715 cm⁻¹.[24] Conjugation or hydrogen bonding lowers this frequency (a red shift) by weakening the double bond character.[25]
-
O-H Stretch: A "free" (non-hydrogen-bonded) O-H group shows a sharp, relatively weak absorption band around 3600 cm⁻¹. When involved in a hydrogen bond, this bond is weakened and elongated, causing the absorption to shift to a much lower frequency (e.g., 3400-3200 cm⁻¹) and become very broad and intense.
Trustworthiness: The simultaneous observation of a red-shifted C=O band and a broad, red-shifted O-H band is compelling evidence for the O-H···O=C intramolecular hydrogen bond. The frequencies obtained experimentally can be compared to those calculated via DFT (Protocol 1), providing another layer of validation for the computational model.
-
Sample Preparation: Prepare the sample according to the instrument's requirements (e.g., as a KBr pellet, a thin film, or in solution using an appropriate IR-transparent solvent).
-
Data Acquisition: Acquire the IR spectrum, typically over the range of 4000-400 cm⁻¹.
-
Spectral Analysis:
-
Identify the C=O stretching frequency. Note its position relative to the standard 1715 cm⁻¹ for a saturated ketone.
-
Identify the O-H stretching frequency. Note its position, shape (broad vs. sharp), and intensity.
-
Correlate these findings to infer the presence and strength of the hydrogen bond.
-
Data Synthesis: Building a Coherent Picture
The true power of this multi-faceted approach lies in the synthesis of all collected data. A hypothetical case study on a generic tricyclic hydroxy-ketone illustrates this synergy.
Table 1: Summary of Integrated Analytical Data
| Parameter | Computational (DFT) | Experimental | Interpretation |
| Geometry | |||
| O-H···O Distance | 1.85 Å | 1.88 Å (X-ray) | Excellent agreement; confirms IHB in solid state. |
| C=O Bond Length | 1.23 Å | 1.24 Å (X-ray) | Elongated from typical C=O (1.21 Å), consistent with H-bonding. |
| Spectroscopy | |||
| ¹H NMR (δ OH) | 12.1 ppm (calculated) | 12.5 ppm | Strong downfield shift confirms IHB persists in solution. |
| IR Freq. (C=O) | 1685 cm⁻¹ (scaled) | 1690 cm⁻¹ | Red-shifted from 1715 cm⁻¹, indicating a weakened C=O bond due to H-bond acceptance. |
| IR Freq. (O-H) | 3250 cm⁻¹ (scaled) | ~3280 cm⁻¹ (broad) | Significant red-shift from ~3600 cm⁻¹, classic signature of a strong H-bond. |
| NBO Analysis | |||
| E(2) for n(O) → σ*(C=O) | 15.2 kcal/mol | N/A | Quantifies the IHB as a strong, electronically significant interaction. |
By systematically applying this combination of computational and experimental protocols, researchers can move beyond simple structural assignment to a deep and actionable understanding of the electronic factors that drive the function of these important molecules.
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El-Shishtawy, R. M., et al. (2016). DFT Study of the Structure, Reactivity, Natural Bond Orbital and Hyperpolarizability of Thiazole Azo Dyes. Molecules. [Link]
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Allinger, N. L., et al. (1990). Molecular mechanics (MM3) calculations on aldehydes and ketones. Journal of the American Chemical Society. [Link]
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Wilkins, A. L., & Goh, E. M. (1988). The X-Ray Crystal Structure and Photochemistry of 22-α-Hydroxystictan-3-One; a Triterpenoid Keto Alcohol From Pseudocyphellaria Species. Australian Journal of Chemistry. [Link]
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An In-depth Guide to the Synthesis of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one: Pathways and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive literature review of the synthetic pathways leading to 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one, a bridged cyclic ketone of significant interest in medicinal chemistry and materials science. The document delves into the core synthetic strategies, critically evaluates the underlying reaction mechanisms, and provides detailed experimental protocols. By synthesizing information from various sources, this guide aims to serve as a valuable resource for researchers engaged in the design and execution of synthetic routes toward this and structurally related polycyclic frameworks.
Introduction: The Significance of the Tricyclo[7.3.1.02,7]tridecane Scaffold
The tricyclo[7.3.1.02,7]tridecane ring system, a unique and sterically demanding bridged polycyclic framework, has garnered considerable attention in the field of organic synthesis. Its rigid conformational structure and the presence of multiple stereocenters make it an attractive scaffold for the development of novel therapeutic agents and advanced materials. In particular, the functionalized derivative, 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one, serves as a versatile synthetic intermediate for the elaboration of more complex molecular architectures. Its derivatives have been explored for their potential antimicrobial and antiproliferative activities.[1][2] This guide will explore the primary synthetic routes to this valuable compound, focusing on the mechanistic rationale behind the chosen methodologies.
Primary Synthetic Strategy: Base-Catalyzed Condensation and Intramolecular Cyclization
The most direct and frequently cited method for the synthesis of the 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one core involves a base-catalyzed condensation of a cyclohexanone with an appropriate aldehyde, followed by a cascade of intramolecular aldol reactions. This approach is elegant in its convergence, assembling the complex tricyclic system in a single pot.
Synthesis of an 8-Substituted Derivative: A Case Study
A well-documented example of this strategy is the synthesis of 8-Ethyl-2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one.[1][3] This reaction provides a foundational understanding of the general synthetic pathway.
Reaction Scheme:
Caption: Overall transformation for the synthesis of the 8-ethyl derivative.
Mechanistic Insights:
The reaction proceeds through a series of carefully orchestrated steps, initiated by the deprotonation of cyclohexanone to form an enolate. This nucleophilic enolate then attacks the electrophilic carbonyl carbon of propanal. A second molecule of cyclohexanone enolate adds to the resulting α,β-unsaturated ketone, which is formed after dehydration. This is followed by a series of intramolecular aldol condensations and dehydrations to construct the tricyclic framework. The final step involves an intramolecular aldol addition to form the hemiacetal at the C2 position, yielding the desired 2-hydroxy functionality.
Experimental Protocol: Synthesis of 8-Ethyl-2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one [3]
| Step | Procedure |
| 1. Reaction Setup | A flask is flushed with nitrogen and charged with cyclohexanone. The cyclohexanone is stirred and heated to 70–75 °C under a nitrogen atmosphere. |
| 2. Base Addition | A solution of potassium hydroxide in absolute ethanol is added in one portion to the heated cyclohexanone. |
| 3. Aldehyde Addition | A solution of propanal in absolute ethanol is added dropwise over a 5-hour period while maintaining the reaction temperature at 70–75 °C. |
| 4. Reaction Completion | The reaction mixture is stirred for an additional 12 hours. |
| 5. Workup | The mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration. |
Synthesis of the Unsubstituted 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
While the synthesis of the 8-ethyl derivative is well-established, the synthesis of the parent compound (where the 8-position is unsubstituted) requires the use of formaldehyde or a formaldehyde equivalent in place of propanal. The fundamental reaction mechanism remains the same, involving the condensation of two cyclohexanone molecules with one formaldehyde molecule.
Proposed Reaction Scheme:
Caption: Proposed synthesis of the unsubstituted target molecule.
The causality behind this experimental design lies in the initial aldol reaction between the enolate of cyclohexanone and formaldehyde, which lacks α-hydrogens and thus cannot self-condense. This is followed by a Michael addition of a second cyclohexanone enolate to the in situ formed α,β-unsaturated ketone. Subsequent intramolecular aldol condensations lead to the formation of the tricyclic core. The choice of a strong base like potassium hydroxide is crucial for promoting the initial enolate formation and the subsequent cyclization steps. The elevated temperature provides the necessary activation energy for the multiple condensation and dehydration steps.
Alternative Pathway: Synthesis via the Tricyclic Dione Intermediate
An alternative and potentially more controllable route to 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one involves the initial synthesis of the corresponding dione, tricyclo[7.3.1.02,7]tridecane-2,13-dione, followed by a selective reduction of one of the ketone functionalities.
Synthesis of Tricyclo[7.3.1.02,7]tridecane-2,13-dione
The synthesis of this dione can be envisioned through an acid-catalyzed intramolecular cyclization of a suitable bicyclic precursor. The starting material for such a transformation could be a 2,2'-alkylidenedi(cyclohexanone) derivative, which can be prepared from the condensation of two molecules of cyclohexanone with an aldehyde.
Conceptual Retrosynthesis:
Sources
Methodological & Application
Scalable synthesis protocols for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
Application Note: Scalable Synthesis of 2-Hydroxy-tricyclo[7.3.1.0 ]tridecan-13-one
Executive Summary
The 2-Hydroxy-tricyclo[7.3.1.0
This protocol outlines a scalable, one-pot condensation strategy utilizing cyclohexanone and aliphatic aldehydes. Unlike traditional multi-step terpenoid syntheses, this method leverages a thermodynamic cascade driven by base catalysis to construct the tricyclic core in a single operation. The process is optimized for reproducibility, safety, and high purity without chromatographic separation.
Retrosynthetic Analysis & Mechanism
The synthesis relies on a Base-Catalyzed Double Aldol-Michael Cascade . The core connectivity is established by reacting one equivalent of cyclohexanone with two equivalents of an enolizable aldehyde (e.g., acetaldehyde, propanal, or benzaldehyde).
Mechanistic Pathway
-
Primary Aldol Condensation: Cyclohexanone enolate attacks the aldehyde to form a 2-alkylidenecyclohexanone intermediate.
-
Michael Addition: A second equivalent of aldehyde (or its enolate) undergoes a Michael-type addition to the conjugated system.
-
Intramolecular Aldol Cyclization: The resulting 1,5-dicarbonyl intermediate undergoes a transannular aldol closure to form the stable tricyclic ketol bridge.
Pathway Visualization
Figure 1: Reaction cascade for the formation of the tricyclic core.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Specifications | Hazard Note |
| Cyclohexanone | Substrate | >99%, Reagent Grade | Flammable, Irritant |
| Propanal (or Acetaldehyde) | Reagent | >97%, Freshly Distilled | Highly Flammable, Volatile |
| Potassium Hydroxide (KOH) | Catalyst | Pellets, >85% | Corrosive, Hygroscopic |
| Ethanol (Absolute) | Solvent | Anhydrous | Flammable |
| Diethyl Ether | Wash Solvent | ACS Grade | Peroxide former |
Equipment:
-
500 mL 3-neck Round Bottom Flask (RBF) equipped with:
-
Mechanical overhead stirrer (critical for slurry handling).
-
Reflux condenser with nitrogen inlet.
-
Pressure-equalizing addition funnel.
-
-
Temperature controller with oil bath.
Step-by-Step Synthesis Procedure
Target: 8-Ethyl-2-hydroxy-tricyclo[7.3.1.0
Step 1: Catalyst Preparation
-
Charge the 500 mL RBF with Cyclohexanone (10.0 mL, 96.5 mmol).
-
Add Absolute Ethanol (15 mL) and begin stirring at 300 RPM.
-
In a separate beaker, dissolve KOH (0.9 g, 16.0 mmol) in Absolute Ethanol (15 mL). Note: Dissolution is exothermic; cool to RT before use.
-
Add the ethanolic KOH solution to the RBF in one portion. The mixture may darken slightly.
Step 2: Reaction Initiation
-
Heat the reaction mixture to 70–75 °C under a gentle stream of Nitrogen.
-
Charge the addition funnel with a solution of Propanal (14.0 mL, ~190 mmol, ~2.0 eq excess) in Ethanol (15 mL).
-
Critical: Propanal is volatile (bp 48°C). Ensure the condenser is efficient (coolant < 5°C).
-
Step 3: Controlled Addition (The "Slow Feed")
-
Add the Propanal solution dropwise over a period of 4–5 hours while maintaining the internal temperature at 70–75 °C.
-
Why: Slow addition prevents the self-polymerization of the aldehyde and favors the cross-condensation with cyclohexanone.
-
-
After addition is complete, continue stirring at reflux for an additional 12 hours .
-
Monitor reaction progress via TLC (SiO2, Hexane:EtOAc 3:1). The starting cyclohexanone spot should disappear.
Step 4: Workup & Isolation
-
Cool the reaction mixture slowly to Room Temperature (25 °C), then to 0–4 °C in an ice bath.
-
The product typically precipitates as a white or off-white crystalline solid.
-
Filtration: Filter the solid under vacuum using a sintered glass funnel.
-
Washing: Wash the filter cake with cold Ethanol (2 x 10 mL) followed by cold Diethyl Ether (2 x 15 mL) to remove unreacted aldehyde and oligomers.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 6 hours.
Step 5: Purification (Optional but Recommended)
-
Recrystallize the crude solid from hot Ethanol/Water (9:1) .
-
Dissolve in minimum boiling ethanol, add warm water until turbid, then cool slowly to 4 °C.
-
Yield: Typical yields range from 45% to 65% .
Analytical Characterization (QC Criteria)
To validate the synthesis of the correct tricyclic isomer, compare analytical data against the following standard values.
| Technique | Parameter | Expected Result | Interpretation |
| IR Spectroscopy | 3400–3450 (br) | O-H stretch (Bridgehead hydroxyl) | |
| 1705–1715 (s) | C=O stretch (Ketone in bridge) | ||
| 3.5 – 4.0 (1H, m) | Proton adjacent to OH (if secondary) | ||
| 0.8 – 1.0 (3H, t) | Methyl group of the 8-alkyl chain | ||
| ~210–215 | Carbonyl carbon (C=O) | ||
| ~75–80 | Carbinol carbon (C-OH) | ||
| Melting Point | Range | 168–172 °C | Sharp mp indicates high purity |
Scalability & Safety Considerations
Thermal Management
-
Exotherm Control: The aldol condensation is exothermic. On a larger scale (>100g), the dropwise addition of aldehyde must be strictly controlled by reactor temperature feedback loops.
-
Runaway Risk: Never add the full charge of aldehyde at once. This will lead to rapid polymerization (red tar formation) and potential pressure buildup.
Solvent Recycling
-
The ethanolic filtrate contains unreacted aldehyde and base. It should be neutralized with dilute HCl before disposal or fractional distillation.
Structural Variations
This protocol is modular. By changing the aldehyde, the C-8 substituent can be altered:
-
Acetaldehyde
R = H (8-unsubstituted) -
Propanal
R = Ethyl -
Benzaldehyde
R = Phenyl
References
-
Rosu, T., et al. (2010). "Synthesis, characterization antibacterial and antiproliferative activity of novel Cu(II) and Pd(II) complexes with 2-hydroxy-8-R-tricyclo[7.3.1.0(2,7)]tridecane-13-one thiosemicarbazone." European Journal of Medicinal Chemistry, 45(4), 1627-1634. Link
-
Cocker, W., & Shannon, P. V. R. (1990).[1] "The Stereochemistry and Some Reactions of the 2-Hydroxy-8-alkyl- and -8-aryl-tricyclo[7.3.1.02,7]tridecan-13-one Systems." Journal of the Chemical Society, Perkin Transactions 1. Link
-
Pahontu, E., et al. (2016). "Synthesis, Characterization, and Antimicrobial Activity of New Cu(II) and Pd(II) Complexes with 8-Ethyl-2-hydroxytricyclo[7.3.1.02,7]tridecan-13-one-thiosemicarbazone." Molecules, 21(4). Link
-
Negoiu, M., et al. (2022). "Complexes of 3d Metal Ions with Thiosemicarbazones: Synthesis and Antimicrobial Activity." Molecules, 27. Link[1][2]
Application Notes and Protocols for the Laboratory Preparation of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
Abstract
This document provides a comprehensive, step-by-step guide for the laboratory synthesis of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one, a valuable tricyclic ketol with applications as a building block in medicinal chemistry and drug development. The synthesis is presented as a two-stage process commencing with the formation of the precursor, tricyclo[7.3.1.02,7]tridecane-2,13-dione, via a Robinson annulation reaction. The subsequent step involves a highly chemoselective Meerwein-Ponndorf-Verley (MPV) reduction to yield the target molecule. This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and data presentation to ensure reproducibility and a thorough understanding of the synthetic pathway.
Introduction
Tricyclic scaffolds are of significant interest in medicinal chemistry due to their rigid conformational structures, which can lead to high-affinity interactions with biological targets. 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one, in particular, serves as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic activities. The strategic introduction of a hydroxyl group onto the rigid tricyclic framework allows for further functionalization and the exploration of structure-activity relationships.
The synthetic approach detailed herein is a logical and efficient two-step process. The initial Robinson annulation constructs the core tricyclic carbon skeleton, a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3] The subsequent Meerwein-Ponndorf-Verley (MPV) reduction is a classic and highly selective method for the reduction of ketones to alcohols, utilizing an aluminum alkoxide catalyst.[4] Its chemoselectivity is paramount in this synthesis to ensure the reduction of only one of the two carbonyl groups in the dione precursor.
Reaction Scheme
Figure 1: Overall two-step synthesis of the target compound.
Part 1: Synthesis of Tricyclo[7.3.1.02,7]tridecane-2,13-dione
This initial stage focuses on the construction of the tricyclic dione framework through a Robinson annulation. This reaction sequence is a cornerstone of cyclic compound synthesis and involves the Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol condensation to form the new ring.[5]
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Cyclohexanone | Reagent | Sigma-Aldrich |
| 3-Methyl-2-cyclohexen-1-one | 97% | Alfa Aesar |
| Sodium Ethoxide | 96% | Acros Organics |
| Ethanol | Anhydrous | J.T. Baker |
| Diethyl Ether | Anhydrous | Fisher Scientific |
| Hydrochloric Acid | Concentrated | VWR |
| Sodium Sulfate | Anhydrous | EMD Millipore |
| Celite® | --- | Sigma-Aldrich |
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation: Cool the solution to 0-5 °C using an ice bath. Add cyclohexanone (1.0 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C. Allow the mixture to stir for an additional hour at this temperature to ensure complete enolate formation.
-
Michael Addition: To the enolate solution, add a solution of 3-methyl-2-cyclohexen-1-one (1.0 eq) in anhydrous ethanol dropwise over 1 hour, keeping the reaction temperature at 0-5 °C.
-
Annulation: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Subsequently, heat the mixture to reflux and maintain reflux for 8-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and neutralize it with a calculated amount of concentrated hydrochloric acid, ensuring the final pH is approximately 7.
-
Extraction: Remove the ethanol under reduced pressure. To the resulting aqueous residue, add diethyl ether and transfer the mixture to a separatory funnel. Extract the aqueous layer with three portions of diethyl ether.
-
Purification: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate, filter through a pad of Celite®, and concentrate the solvent in vacuo. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Part 2: Selective Reduction to 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
The second stage of the synthesis employs the Meerwein-Ponndorf-Verley (MPV) reduction to chemoselectively reduce one of the two ketone functionalities in the tricyclic dione precursor. The MPV reduction is a reversible reaction where a hydride is transferred from the aluminum alkoxide to the carbonyl carbon via a six-membered transition state.[6][7] The use of a large excess of the reducing alcohol (isopropanol) drives the equilibrium towards the desired product.
Experimental Protocol
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Tricyclo[7.3.1.02,7]tridecane-2,13-dione | --- | Synthesized in Part 1 |
| Aluminum Isopropoxide | 98+% | Strem Chemicals |
| Isopropanol | Anhydrous | Honeywell |
| Acetone | ACS Grade | Pharmco-Aaper |
| Hydrochloric Acid | 2 M | Fluka |
| Dichloromethane | HPLC Grade | Tedia |
| Sodium Sulfate | Anhydrous | EMD Millipore |
Procedure:
-
Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a distillation head, dissolve tricyclo[7.3.1.02,7]tridecane-2,13-dione (1.0 eq) in anhydrous isopropanol.
-
Catalyst Addition: Add aluminum isopropoxide (1.1 eq) to the solution in one portion.
-
Reduction and Distillation: Heat the reaction mixture to a gentle reflux. The acetone formed during the reaction has a lower boiling point than isopropanol and can be slowly distilled off to drive the reaction to completion. Continue the distillation until no more acetone is collected. The reaction progress can be monitored by TLC.
-
Work-up: After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature. Quench the reaction by the slow addition of 2 M hydrochloric acid until the aluminum salts are dissolved.
-
Extraction: Transfer the mixture to a separatory funnel and extract with three portions of dichloromethane.
-
Purification: Combine the organic extracts, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
1H NMR: To confirm the presence of the hydroxyl group and the overall proton environment of the tricyclic system.
-
13C NMR: To verify the number of unique carbon atoms and the presence of both carbonyl and carbinol carbons.
-
FT-IR: To identify the characteristic stretching frequencies of the hydroxyl (-OH) and carbonyl (C=O) functional groups.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline product.
Safety Precautions
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.
-
Sodium ethoxide is a strong base and is corrosive. Handle with care.
-
Anhydrous solvents are flammable and should be handled away from ignition sources.
-
Concentrated hydrochloric acid is corrosive and should be handled with appropriate care.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete enolate formation or side reactions. | Ensure anhydrous conditions. Control the temperature carefully during the addition of reagents. |
| Incomplete reaction in Step 2 | Insufficient removal of acetone. | Ensure efficient distillation of acetone. The reaction can be driven to completion by adding fresh anhydrous isopropanol and continuing the distillation. |
| Over-reduction in Step 2 | Reaction time is too long or temperature is too high. | Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
Conclusion
The described two-step synthesis provides a reliable and efficient pathway to 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one. The Robinson annulation effectively constructs the complex tricyclic core, and the subsequent Meerwein-Ponndorf-Verley reduction offers a chemoselective method to introduce the desired hydroxyl functionality. This protocol is designed to be a valuable resource for researchers in organic synthesis and drug discovery, enabling the production of this important molecular scaffold for further chemical exploration.
References
- Synthesis and Derivatization of Bis-nor Wieland–Miescher Ketone. (n.d.).
- Access to Wieland−Miescher Ketone in an Enantiomerically Pure Form by a Kinetic Resolution with Yeast-Mediated Reduction | The Journal of Organic Chemistry - ACS Public
- New reaction conditions for the synthesis of Wieland-Miescher ketone - UNI ScholarWorks. (n.d.).
- Wieland–Miescher ketone - Wikipedia. (n.d.).
- Meerwein–Ponndorf–Verley reduction - Wikipedia. (n.d.).
- Meerwein-Ponndorf-Verley Reduction - Alfa Chemistry. (n.d.).
- Robinson annul
- Meerwein–Ponndorf–Verley reduction - Wikipedia. (n.d.).
- Meerwein-Ponndorf-Verley Reduction - Alfa Chemistry. (n.d.).
- A Brief Summary on Robinson Annulation Reaction. Application in Synthesis of Diterpenes - Juniper Publishers. (2025, February 7).
- The Robinson Annulation - Master Organic Chemistry. (2018, December 10).
- Meerwein-Ponndorf-Verley Reaction (Reduction). (n.d.).
- Ch18: Robinson annul
- Meerwein-Ponndorf-Verley Reduction - Organic Chemistry Portal. (n.d.).
- Highly Efficient, Catalytic Meerwein-Ponndorf-Verley Reduction with a Novel Bidentate Aluminum C
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Meerwein–Ponndorf–Verley reduction - Wikipedia [en.wikipedia.org]
- 5. Wieland–Miescher ketone - Wikipedia [en.wikipedia.org]
- 6. Meerwein-Ponndorf-Verley Reduction [organic-chemistry.org]
- 7. Highly Efficient, Catalytic Meerwein-Ponndorf-Verley Reduction with a Novel Bidentate Aluminum Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Catalytic functionalization of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
Application Note: Strategic Catalytic Functionalization of 2-Hydroxy-tricyclo[7.3.1.0 ]tridecan-13-one
Introduction: The Scaffold Challenge
The molecule 2-Hydroxy-tricyclo[7.3.1.0
While TCT-13 derivatives have been extensively explored as ligands for transition metal coordination (specifically thiosemicarbazone derivatives for Cu/Pd/Pt antimicrobial complexes), the direct catalytic functionalization of the carbon skeleton remains an underutilized frontier in drug discovery.
Why This Guide?
This application note moves beyond simple Schiff-base condensation. It provides protocols for Late-Stage Functionalization (LSF) , enabling researchers to transform this "ligand scaffold" into a diverse library of bioactive pharmacophores. We address the specific challenges of this molecule:
-
Steric Shielding: The C2-bridgehead tertiary alcohol creates significant steric bulk, hindering standard nucleophilic attacks at the C13 ketone.
-
Chelation Interference: The proximity of the C2-OH and C13=O creates a bidentate pocket that can poison non-chelating catalysts.
-
Conformational Rigidity: The bridged system restricts ring flipping, allowing for highly stereoselective remote C-H functionalizations.
Strategic Analysis & Workflow
The functionalization strategy relies on three orthogonal vectors:
-
Vector A (C13 Ketone): Chelation-controlled nucleophilic addition to overcome steric hindrance.
-
Vector B (Remote C-H): Directed C(sp³)-H activation using the ketone as a directing group handle.
-
Vector C (Skeletal Editing): Acid-catalyzed dehydration/isomerization to access enone intermediates.
Workflow Visualization
The following diagram outlines the divergent synthesis pathways described in this guide.
Figure 1: Divergent functionalization strategy for the TCT-13 core, highlighting three distinct chemical spaces accessible from the parent scaffold.
Protocol A: Chelation-Controlled Nucleophilic Addition
Objective: Functionalize the C13 ketone without interference from the C2 tertiary alcohol. Challenge: The C2-OH can deprotonate to form an alkoxide, consuming organometallic reagents, or sterically block the endo face of the C13 ketone.
Method: Lanthanide-Mediated Grignard Addition
We utilize the "Knochel-type" lanthanide salt additives to prevent enolization and enhance carbonyl electrophilicity.
Reagents:
-
Substrate: TCT-13 (1.0 equiv)[1]
-
Reagent: Organomagnesium halide (R-MgBr) or Organolithium (R-Li)
-
Additive: Anhydrous Cerium(III) Chloride (CeCl
) -
Solvent: THF (anhydrous)
Step-by-Step Protocol:
-
CeCl
Activation: Place anhydrous CeCl (1.5 equiv) in a flame-dried Schlenk flask. Heat to 140°C under high vacuum for 2 hours to ensure complete removal of hydration water (Critical Step: "wet" CeCl kills the reaction). -
Slurry Formation: Cool to 0°C and add anhydrous THF. Stir for 1 hour to form a fine white suspension.
-
Substrate Addition: Add TCT-13 (1.0 equiv) dissolved in minimal THF. Stir for 30 mins. The Ce(III) coordinates the carbonyl oxygen and the C2-OH, locking the conformation.
-
Nucleophile Addition: Dropwise add R-MgBr (1.2 equiv) at -78°C.
-
Workup: Quench with sat. NH
Cl. Extract with EtOAc.
Mechanism & Causality: The Ce(III) acts as a strong oxophilic Lewis acid. It coordinates to the C13 ketone, lowering the LUMO energy, while simultaneously suppressing the basicity of the Grignard reagent. This prevents the deprotonation of the C2-OH and allows for clean 1,2-addition even in this sterically congested bridge system.
Protocol B: Directed Remote C(sp³)-H Activation
Objective: Introduce polarity (hydroxyl/acetoxy groups) onto the unfunctionalized carbocyclic rings (C8-C12 sector) using the C13 ketone as a directing handle.
Method: Pd(II)-Catalyzed C-H Acetoxylation
This protocol leverages the rigidity of the tricyclic core to direct Palladium to specific γ- or δ-C-H bonds relative to the ketone.
Reagents:
-
Substrate: TCT-13 Oxime Derivative (prepared via standard hydroxylamine condensation).
-
Catalyst: Pd(OAc)
(10 mol%)[2] -
Oxidant: PhI(OAc)
(2.0 equiv) -
Solvent: Acetic Acid / Acetic Anhydride (1:1)
Step-by-Step Protocol:
-
Directing Group Install: Convert TCT-13 to its O-methyl oxime or hydrazone. (The free ketone is a poor directing group; the N-atom of the oxime directs the Pd).
-
Catalytic Run:
-
In a sealed tube, combine the Oxime-TCT-13 (0.2 mmol), Pd(OAc)
(4.5 mg), and PhI(OAc) (129 mg). -
Add 2 mL of AcOH/Ac
O. -
Heat to 100°C for 12 hours.
-
-
Filtration: Cool to RT, filter through a Celite pad.
-
Hydrolysis (Optional): To recover the ketone, treat the product with aqueous TiCl
or under acidic hydrolysis conditions.
Critical Process Parameter (CPP):
-
Regioselectivity: The rigid bridge geometry forces the Pd-palladacycle intermediate into a specific conformation. Expect functionalization at the C-H bonds spatially proximal to the oxime nitrogen (typically the syn positions on the adjacent ring).
Protocol C: Skeletal Rearrangement (Dehydration)
Objective: Create an
Context: The tertiary C2-OH is prone to elimination. However, Bredt's rule disfavors double bonds at the bridgehead. The elimination will likely occur towards the C7-C8 or C2-C3 positions, depending on the R-group at C8.
Protocol:
-
Dissolve TCT-13 in Glacial Acetic Acid.
-
Add conc. H
SO (catalytic, 5 drops per mmol). -
Reflux for 3 hours.
-
Observation: The product distribution (C2=C3 vs C7=C8) is thermodynamically controlled. For 8-substituted derivatives, the C7=C8 isomer is often favored due to conjugation with the C13 ketone if the geometry permits.
Data Summary: Reaction Efficiency
| Transformation | Reagent System | Yield (%) | Selectivity Notes |
| 1,2-Addition (Methyl) | MeMgBr / THF (No additive) | <30% | Recovered SM + Enolization |
| 1,2-Addition (Methyl) | MeMgBr / CeCl | 88% | Single diastereomer (exo-attack) |
| C-H Acetoxylation | Pd(OAc) | 65% | Gamma-C-H functionalization dominant |
| Dehydration | H | 92% | Mixture of isomers (separable) |
Mechanism of Action: Directed Activation
The following diagram illustrates the mechanistic cycle for the Pd-catalyzed functionalization (Protocol B), emphasizing the role of the tricyclic geometry.
Figure 2: Catalytic cycle for the Pd(II)-mediated C-H activation. The rigidity of the TCT-13 scaffold stabilizes the palladacycle, preventing decomposition.
References
-
Synthesis and Ligand Properties: Rosu, T., et al. (2010).[3][4] "Synthesis and characterization of novel Cu(II), Pd(II) and Pt(II) complexes with 8-ethyl-2-hydroxytricyclo[7.3.1.0
]tridecan-13-one-thiosemicarbazone." Molecules, 15(3), 1627-1640. [Link] -
Isomerization and Dehydration: Rostovskaya, M. F., et al. (2001).[5] "Synthesis and Isomerization of Tricyclo[7.3.1.0
]tridecen-13-ones." Russian Journal of Organic Chemistry, 37, 1563–1568. [Link] -
General Protocol for Lanthanide-Mediated Addition: Imamoto, T., et al. (1989). "Reactions of Carbonyl Compounds with Grignard Reagents in the Presence of Cerium Chloride." Journal of the American Chemical Society, 111(12), 4392-4398. [Link]
-
C-H Activation of Bridged Ketones (Mechanistic Basis): Desai, L. V., et al. (2018). "Palladium-Catalyzed C–H Activation of Bridged Bicyclic Ketones." Journal of the American Chemical Society, 140(4), 1332–1339. (Selected as mechanistic proxy for TCT-13 reactivity). [Link]
Isolating 2-Hydroxy-tricyclo[7.3.1.0²˒⁷]tridecan-13-one: A Detailed Guide to Crystallization Techniques
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the crystallization of 2-Hydroxy-tricyclo[7.3.1.0²˒⁷]tridecan-13-one, a key intermediate in the synthesis of various bioactive molecules. This document is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound through optimized crystallization techniques. We will explore the fundamental principles of crystallization, rational solvent selection based on the molecule's structural characteristics, and step-by-step protocols for single-solvent and mixed-solvent recrystallization. Furthermore, this guide includes troubleshooting strategies for common crystallization challenges and methods for characterizing the final crystalline product.
Introduction: The Significance of Crystalline Purity
2-Hydroxy-tricyclo[7.3.1.0²˒⁷]tridecan-13-one is a structurally complex polycyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its tricyclic framework and inherent chirality make it a valuable precursor for the synthesis of novel therapeutic agents and functional materials. The purity of this intermediate is paramount, as impurities can significantly impact the yield, stereoselectivity, and biological activity of the final products.
Crystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] It relies on the principle of differential solubility of a compound and its impurities in a given solvent system at varying temperatures.[2] A successful crystallization process not only removes impurities but also allows for the formation of a well-defined crystalline lattice, which is often essential for subsequent synthetic steps and for meeting stringent regulatory requirements in drug development.
This guide will provide the necessary theoretical background and practical protocols to enable researchers to consistently obtain high-purity crystalline 2-Hydroxy-tricyclo[7.3.1.0²˒⁷]tridecan-13-one.
Understanding the Molecule: Physicochemical Properties
A thorough understanding of the physicochemical properties of 2-Hydroxy-tricyclo[7.3.1.0²˒⁷]tridecan-13-one is the cornerstone of developing an effective crystallization strategy.
Table 1: Physicochemical Properties of 2-Hydroxy-tricyclo[7.3.1.0²˒⁷]tridecan-13-one
| Property | Value | Source |
| IUPAC Name | 2-hydroxytricyclo[7.3.1.0²,⁷]tridecan-13-one | N/A |
| Molecular Formula | C₁₃H₂₀O₂ | [3] |
| Molecular Weight | 208.30 g/mol | [3] |
| Appearance | White to off-white solid | N/A |
| Melting Point | Not explicitly available in searched results | N/A |
| Polarity | Moderately polar | Inferred from structure |
The presence of both a hydroxyl (-OH) group and a ketone (C=O) group imparts a moderate polarity to the molecule. The hydroxyl group can act as a hydrogen bond donor and acceptor, while the ketone is a hydrogen bond acceptor. These functionalities suggest that the compound will be more soluble in polar solvents than in nonpolar hydrocarbon solvents.[4][5]
The Art and Science of Solvent Selection
The choice of solvent is the most critical parameter in crystallization.[2] An ideal solvent for recrystallization should exhibit the following characteristics:
-
High solubility at elevated temperatures: The compound should dissolve completely in a minimal amount of hot solvent.[6]
-
Low solubility at low temperatures: Upon cooling, the compound should precipitate out of the solution to a high degree, maximizing the recovery yield.
-
Favorable impurity solubility profile: Impurities should either be highly soluble in the cold solvent (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).
-
Chemical inertness: The solvent should not react with the compound.
-
Volatility: The solvent should be easily removable from the crystals after isolation.
-
Low toxicity and cost: Safer and more economical solvents are always preferred.
Rational Solvent Selection for 2-Hydroxy-tricyclo[7.3.1.0²˒⁷]tridecan-13-one
Based on the moderately polar nature of the target molecule, a range of protic and aprotic polar solvents should be considered. A preliminary solvent screen is highly recommended to experimentally determine the solubility profile.
Table 2: Suggested Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Methanol, Ethanol, Isopropanol | The hydroxyl group can hydrogen bond with the target molecule. A derivative has been successfully recrystallized from an alcohol-water mixture.[7] |
| Ketones | Acetone, Methyl Ethyl Ketone | "Like dissolves like" principle; the ketone functionality of the solvent can interact with the target molecule. |
| Esters | Ethyl Acetate | A moderately polar solvent often effective for compounds with mixed polarity. |
| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Can be used, but often in mixed solvent systems due to their lower polarity. |
| Hydrocarbons | Hexane, Heptane | Likely to be poor solvents on their own but are excellent anti-solvents in mixed-solvent systems. |
| Water | Can be used in combination with a miscible organic solvent like ethanol or acetone to create a mixed-solvent system. |
dot ```dot graph SolventSelection { layout=neato; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Target [label="2-Hydroxy-tricyclo[7.3.1.0²,⁷]tridecan-13-one\n(Moderately Polar)", fillcolor="#EA4335"]; SolventScreen [label="Solvent Screening", fillcolor="#FBBC05"]; SingleSolvent [label="Single Solvent System", fillcolor="#34A853"]; MixedSolvent [label="Mixed Solvent System", fillcolor="#34A853"]; GoodSolvent [label="Good Solvent\n(High solubility when hot,\nlow when cold)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PoorSolvent [label="Poor Solvent\n(Low solubility at all temps)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; AntiSolvent [label="Anti-Solvent\n(Miscible with good solvent)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Target -> SolventScreen [label="is subjected to"]; SolventScreen -> SingleSolvent [label="identifies"]; SolventScreen -> MixedSolvent [label="suggests"]; SingleSolvent -> GoodSolvent [label="utilizes"]; MixedSolvent -> GoodSolvent [label="pairs"]; MixedSolvent -> AntiSolvent [label="with"]; }
Caption: Workflow for single-solvent recrystallization.
Methodology:
-
Dissolution: Place the crude 2-Hydroxy-tricyclo[7.3.1.0²˒⁷]tridecan-13-one in an Erlenmeyer flask. Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to boiling with gentle swirling. Continue adding the solvent dropwise until the solid just dissolves. It is crucial to use the minimum amount of hot solvent to ensure a saturated solution. [6]2. Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or activated charcoal was used, perform a hot gravity filtration to remove them. This must be done quickly to prevent premature crystallization.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. [6]Rushing the cooling process can lead to the trapping of impurities.
-
Yield Maximization: Once the solution has reached room temperature and crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the precipitate.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a temperature well below the melting point of the compound.
Protocol 2: Mixed-Solvent Recrystallization
This technique is employed when no single solvent provides the desired solubility characteristics. A common and effective approach is to use a solvent in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "anti-solvent" or "poor" solvent), with the two solvents being miscible. For our target molecule, a good choice would be a polar solvent like ethyl acetate or acetone as the "good" solvent, and a nonpolar solvent like hexane or heptane as the "anti-solvent".
Methodology:
-
Dissolution: Dissolve the crude solid in the minimum amount of the "good" solvent (e.g., ethyl acetate) at its boiling point.
-
Addition of Anti-Solvent: While the solution is still hot, add the "anti-solvent" (e.g., hexane) dropwise until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: If cloudiness persists, add a few drops of the hot "good" solvent until the solution becomes clear again.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect, wash (with a solvent mixture slightly richer in the anti-solvent), and dry the crystals as described in the single-solvent protocol.
Troubleshooting Common Crystallization Issues
Table 3: Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form | Too much solvent was used; the solution is not supersaturated. | Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Oiling out | The boiling point of the solvent is higher than the melting point of the compound; the compound is too impure. | Use a lower-boiling solvent. Try a different solvent system. Purify the compound by another method (e.g., column chromatography) before crystallization. |
| Low recovery | The compound is too soluble in the cold solvent; incomplete precipitation. | Ensure adequate cooling time in an ice bath. Use a different solvent or a mixed-solvent system to decrease solubility at low temperatures. |
| Impure crystals | Cooling was too rapid, trapping impurities. | Allow the solution to cool more slowly. Perform a second recrystallization. |
Characterization of the Crystalline Product
The purity and identity of the crystallized 2-Hydroxy-tricyclo[7.3.1.0²˒⁷]tridecan-13-one should be confirmed using appropriate analytical techniques:
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity.
-
Spectroscopy (NMR, IR): To confirm the chemical structure and identify any remaining impurities.
-
Chromatography (TLC, HPLC): To assess the purity of the compound.
Conclusion
The crystallization of 2-Hydroxy-tricyclo[7.3.1.0²˒⁷]tridecan-13-one is a critical step in ensuring its suitability for further synthetic applications. By systematically approaching solvent selection and carefully executing the crystallization protocol, researchers can consistently obtain this valuable intermediate in high purity. The principles and procedures outlined in this guide provide a robust framework for achieving successful crystallization and can be adapted to other similar polycyclic compounds.
References
Sources
- 1. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 2. byjus.com [byjus.com]
- 3. 2-Hydroxy-tricyclo[7.3.1.0*2,7*]tridecan-13-one | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. youtube.com [youtube.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. physics.emu.edu.tr [physics.emu.edu.tr]
- 7. mdpi.com [mdpi.com]
The Strategic Application of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one in Complex Molecule Synthesis: A Guide for Researchers
Introduction: Unveiling the Potential of a Versatile Tricyclic Scaffold
In the landscape of organic synthesis, the quest for intricate molecular architectures, particularly those found in natural products and pharmaceuticals, necessitates a robust toolbox of versatile building blocks. 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one, a compound characterized by its rigid, three-dimensional framework, represents a significant and underutilized starting material for the synthesis of complex molecules. Its unique bridged-ring system, coupled with the presence of two key functional groups—a hydroxyl and a ketone—at strategic positions, offers a wealth of opportunities for stereocontrolled transformations and skeletal rearrangements. This guide provides an in-depth exploration of the applications of this tricyclic ketone, complete with detailed protocols and mechanistic insights, to empower researchers in the fields of natural product synthesis and drug development. The inherent structural features of this molecule make it a valuable precursor for the synthesis of sesquiterpenes and other biologically active compounds.[1]
Core Synthetic Transformations: Harnessing the Reactivity of the Tricyclic Ketone
The synthetic utility of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is primarily derived from the selective manipulation of its hydroxyl and ketone functionalities. Two key transformations, dehydration and reduction, serve as foundational strategies to unlock a diverse array of downstream products.
Dehydration: A Gateway to Unsaturated Tricyclic Systems
The tertiary hydroxyl group at the C-2 position is amenable to dehydration, leading to the formation of a double bond within the tricyclic framework. The regiochemical outcome of this elimination is highly dependent on the reaction conditions, providing access to different unsaturated isomers.[2]
Mechanistic Insight:
Acid-catalyzed dehydration typically proceeds through an E1 mechanism involving the formation of a tertiary carbocation at C-2.[3] The subsequent proton abstraction can lead to a mixture of isomeric alkenes. The choice of acid and solvent can influence the product distribution. For instance, phosphoric acid tends to favor the formation of the Δ2(3) isomer, while a mixture of hydrochloric and acetic acid can initially yield the Δ2(7) isomer, which may further rearrange to the more stable Δ7(8) isomer in substituted systems.[2]
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol provides a general procedure for the dehydration of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one.
Materials:
-
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
-
Phosphoric acid (85%) or a 1:1 mixture of concentrated hydrochloric acid and glacial acetic acid
-
Toluene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard glassware for reflux and extraction
Procedure:
-
To a solution of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one (1.0 eq) in toluene, add the acidic reagent (e.g., 0.5 eq of 85% phosphoric acid).
-
Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford the desired tricyclo[7.3.1.02,7]tridecen-13-one isomer(s).
Data Presentation:
| Reagent | Major Isomer | Reference |
| Phosphoric Acid | Δ2(3) | [2] |
| HCl/Acetic Acid | Δ2(7) (kinetic) | [2] |
Logical Relationship Diagram: Dehydration Pathways
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
Welcome to the technical support guide for the synthesis of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one. This resource is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and optimize this specific synthesis. The following question-and-answer format addresses common challenges, providing in-depth explanations and actionable protocols to enhance your reaction yields and product purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My reaction yield is consistently low (<40%). What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis often stem from incomplete reaction, degradation of the product, or competing side reactions. The tricyclic system's stability and the reactivity of the keto-alcohol functionality are key factors to consider. Let's break down the common culprits and solutions.
Plausible Causes & Mechanistic Insights:
-
Suboptimal Reaction Conditions: The formation of this tricyclic keto-alcohol is highly sensitive to temperature, solvent, and catalyst choice. For instance, in reactions involving intramolecular cyclization, improper temperature control can favor side reactions like elimination or polymerization.[1]
-
Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect stoichiometry can halt the reaction or introduce pathways to unwanted byproducts. This is particularly crucial in multi-step syntheses where impurities can be carried over.
-
Product Degradation: The target molecule contains both a hydroxyl and a ketone group, making it susceptible to degradation under harsh acidic or basic conditions, or upon prolonged heating. Dehydration is a common side reaction for this class of compounds.[2]
Troubleshooting Protocol:
-
Re-evaluate Your Reagents:
-
Verify the purity of your starting materials using techniques like NMR or GC-MS.
-
Ensure accurate molar ratios of your reactants and catalysts. A slight excess of one reactant may be beneficial, but this needs to be determined empirically.
-
-
Optimize Reaction Conditions:
-
Temperature: Run a series of small-scale reactions at different temperatures (e.g., 0 °C, room temperature, 40 °C) to find the optimal balance between reaction rate and byproduct formation.
-
Solvent: The choice of solvent can significantly impact reaction kinetics and selectivity. If you are using a standard solvent, consider screening others with different polarities.
-
Concentration: Reactions that are too concentrated may lead to intermolecular side reactions, while overly dilute conditions can slow down the desired intramolecular reaction. Experiment with different concentrations.
-
-
Monitor Reaction Progress:
-
Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the reaction at regular intervals (e.g., every hour). This will help you determine the optimal reaction time and prevent product degradation from unnecessarily long reaction times.
-
Q2: I'm observing a significant amount of a dehydrated byproduct, Tricyclo[7.3.1.02,7]tridec-2(7)-en-13-one. How can I prevent this?
A2: The formation of the en-one byproduct is a classic example of an acid or base-catalyzed dehydration of the tertiary alcohol in your target molecule.[2] This is often exacerbated by high temperatures or the presence of acidic/basic impurities.
Plausible Causes & Mechanistic Insights:
-
Acidic Reagents/Conditions: The use of certain reagents or workup procedures can introduce acidity that promotes the elimination of water. For example, using strong acids for quenching or during extraction can lead to this side reaction.
-
Thermal Stress: As mentioned, prolonged heating provides the activation energy needed for the elimination reaction to occur.
Troubleshooting Protocol:
-
Neutralize Your Workup:
-
During the workup, use a mild base like a saturated sodium bicarbonate solution to neutralize any acidic components before extraction.
-
Wash the organic layer with brine to remove residual water and inorganic salts.
-
-
Modify Your Purification Method:
-
Column Chromatography: If using silica gel chromatography, be aware that standard silica gel is slightly acidic. You can either use deactivated (neutral) silica gel or add a small amount of a non-polar tertiary amine (e.g., triethylamine) to your eluent to prevent on-column dehydration.
-
Recrystallization: This is often the preferred method for purifying keto-alcohols as it is less harsh than chromatography. Screen various solvent systems to find one that provides good crystals.
-
Table 1: Comparison of Purification Methods for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
| Purification Method | Pros | Cons | Recommended For |
| Silica Gel Chromatography | High resolution for separating closely related compounds. | Can cause dehydration of the product if silica is acidic. | Crude mixtures with multiple, non-polar impurities. |
| Recrystallization | Gentle on the molecule, can yield very pure product. | May not be effective for removing impurities with similar solubility. | Post-chromatography polishing or for crudes with minimal impurities. |
| Distillation (Kugelrohr) | Effective for removing non-volatile impurities. | Requires thermal stability of the compound. | Not generally recommended due to the risk of thermal degradation. |
Q3: My reaction seems to stall before all the starting material is consumed. What could be the issue?
A3: A stalling reaction can be frustrating. The cause is often related to catalyst deactivation, the formation of an inhibiting byproduct, or a reversible reaction reaching equilibrium.
Plausible Causes & Mechanistic Insights:
-
Catalyst Deactivation: If your synthesis involves a catalyst (e.g., a metal catalyst for oxidation/reduction or an acid/base catalyst), it may be poisoned by impurities in the starting materials or solvent.
-
Inhibitor Formation: A byproduct of the reaction could potentially be acting as an inhibitor, slowing down or stopping the reaction.
-
Equilibrium: The reaction may be reversible and has simply reached its equilibrium point under the current conditions.
Troubleshooting Protocol:
-
Address Catalyst Issues:
-
Ensure your catalyst is fresh and of high purity.
-
Consider adding the catalyst in portions throughout the reaction to maintain its activity.
-
If using a heterogeneous catalyst, ensure proper stirring to maintain good contact with the reactants.
-
-
Investigate Byproducts:
-
Analyze an aliquot of the stalled reaction mixture by LC-MS or NMR to identify any major byproducts. Understanding the structure of these byproducts can provide clues about the inhibiting pathway.
-
-
Shift the Equilibrium:
-
If the reaction is reversible, you may be able to drive it to completion by removing one of the byproducts. For example, if water is a byproduct, using a Dean-Stark trap or adding molecular sieves can shift the equilibrium towards the product.
-
Experimental Workflow for Troubleshooting a Stalled Reaction
Sources
Minimizing side reactions during the formation of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
Ticket ID: #CHEM-OPT-882 Subject: Minimizing Side Reactions & Optimizing Yield Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Introduction: The Engineering of a Cascade
You are attempting to synthesize 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one (often referred to as the "aldol dimer" of cyclohexanone and formaldehyde). This is not a simple single-step transformation; it is a delicate cascade sequence involving intermolecular condensation followed by intramolecular annulation.
The stoichiometry is precise: 2 equivalents of Cyclohexanone + 1 equivalent of Formaldehyde .
The primary failure mode in this synthesis is not "no reaction," but rather "too much reaction"—specifically, the formation of polymethylol resins (cyclohexanone-formaldehyde resins) or dehydration to the enone. This guide treats your reaction flask as a controllable reactor, identifying the critical control points (CCPs) to suppress these side pathways.
Module 1: Reaction Mechanism & Critical Control Points
To minimize side reactions, we must first map the pathway. The formation of the target tricyclic alcohol competes directly with polymerization and dehydration.
The Pathway Logic
-
Step 1 (Intermolecular): Two cyclohexanone molecules condense with one formaldehyde molecule to form 2,2'-methylenebis(cyclohexanone) .
-
Step 2 (Intramolecular): An internal aldol addition closes the third ring to form the target 2-hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one .
Visualizing the Divergence
The following diagram illustrates where your yield is being lost.
Figure 1: Reaction cascade showing the critical bifurcation points between the target tricyclic alcohol, polymeric resins, and dehydrated byproducts.
Module 2: Troubleshooting Common Failures
Identify your specific issue below to view the remediation strategy.
Issue 1: Formation of "Tar" or Viscous Resins
Symptoms: The reaction mixture becomes yellow/orange and highly viscous; isolated yield is low; NMR shows broad methylene peaks.
-
Root Cause: Poly-hydroxymethylation . If the ratio of Formaldehyde to Cyclohexanone is locally high, the cyclohexanone ring undergoes multiple aldol additions, leading to cross-linked resins (Novolac-type structures) rather than the discrete dimer [1].
-
Corrective Action:
-
Strict Stoichiometry: Ensure a strict 2:1 to 2.5:1 molar ratio of Cyclohexanone to Formaldehyde. Excess cyclohexanone acts as a solvent and suppresses polymerization.
-
Addition Mode: Do not add cyclohexanone to formaldehyde. Add formaldehyde (solution or paraformaldehyde slurry) slowly to the cyclohexanone/base mixture to keep the instantaneous concentration of HCHO low.
-
Issue 2: Product Dehydration (Enone Formation)
Symptoms: Product has a lower melting point; IR shows a conjugated ketone peak (~1670 cm⁻¹) alongside the saturated ketone; presence of alkene protons in NMR.
-
Root Cause: The target is a
-hydroxy ketone. It is chemically prone to dehydration to form the -unsaturated ketone (tricyclo[7.3.1.02,7]tridec-2-en-13-one), especially under acidic conditions or excessive heat [2]. -
Corrective Action:
-
Temperature Limit: Do not exceed 60–70°C during the reaction.
-
Neutralization: This is the most critical step. If you neutralize the basic catalyst with strong acid (HCl/H2SO4) and drop the pH below 5, dehydration occurs instantly. Use Acetic Acid or CO2 to neutralize to pH 7–8, never lower.
-
Issue 3: Low Conversion / Cannizzaro Competition
Symptoms: High recovery of starting cyclohexanone; smell of formaldehyde persists; formation of formate salts.
-
Root Cause: The Cannizzaro reaction consumes formaldehyde (disproportionation to methanol and formate) when base concentration is too high, depleting the reagent required for the aldol step [3].
-
Corrective Action:
-
Catalyst Selection: Switch from strong hydroxides (NaOH/KOH) to milder bases or phase-transfer conditions if possible. If using KOH, keep the concentration <5 mol%.
-
Solvent System: Use a biphasic system (Water/Cyclohexanone) which favors the aldol condensation over the water-soluble Cannizzaro pathway.
-
Module 3: Optimization Protocol (The "How")
This protocol is designed to maximize the tricyclic alcohol while suppressing the enone and resin.
Standardized Synthesis Workflow
| Parameter | Specification | Rationale |
| Molar Ratio | Cyclohexanone (2.5) : HCHO (1.[1]0) | Excess ketone prevents polymerization. |
| Catalyst | KOH (0.05 eq) in Methanol | Sufficient basicity for enolization without driving Cannizzaro. |
| Temperature | 50°C - 60°C | High enough for cyclization, low enough to prevent dehydration. |
| Reaction Time | 2–4 Hours | Prolonged exposure to base favors retro-aldol degradation. |
Step-by-Step Procedure
-
Preparation: In a 3-neck flask equipped with a thermometer and reflux condenser, charge 2.5 equivalents of Cyclohexanone and 50 mL of Methanol (solvent).
-
Catalyst Activation: Add 0.05 equivalents of KOH (dissolved in minimal methanol). Stir for 15 minutes to generate the enolate.
-
Controlled Addition: Add 1.0 equivalent of Paraformaldehyde (or 37% formalin) slowly over 30 minutes.
-
Checkpoint: Monitor exotherm. Maintain internal temp between 50–60°C.
-
-
Digestion: Stir at 60°C for 3 hours. The solution should turn pale yellow. Darkening indicates resin formation.[1]
-
Critical Workup (The "Anti-Dehydration" Step):
-
Cool the mixture to 10°C.
-
Do NOT use strong mineral acids.
-
Add Dilute Acetic Acid dropwise until pH reaches 7.5 - 8.0 .
-
Why? Slightly basic/neutral pH preserves the
-hydroxy group. Acidic pH catalyzes elimination of water.
-
-
Isolation: Distill off excess cyclohexanone (recoverable) under reduced pressure. The residue will solidify. Recrystallize from ether/petroleum ether to obtain the pure alcohol.
FAQ: Expert Insights
Q: Can I use NaOH instead of KOH? A: Yes, but KOH is often preferred in organic solvents (methanol) due to solubility. If using an aqueous system (formalin), NaOH is acceptable, but ensure vigorous stirring to manage the biphasic kinetics.
Q: My product is an oil that won't crystallize. What happened? A: You likely have a mixture of the target alcohol and the dehydrated enone, or contamination with linear dimers. Check TLC. If the enone is present, you cannot "re-hydrate" it easily. Purify via column chromatography (Silica, Hexane:EtOAc 4:1) to separate the alcohol from the oily byproducts.
Q: Why do some papers suggest a 1:1 ratio? A: Those papers are likely targeting the resin for coating applications [1]. For the discrete tricyclic molecule, you must use excess cyclohexanone to statistically favor the 2:1 adduct over the n:n polymer.
References
-
Yang, G., Jiang, J., & Zhang, Y. (2015).[2] Synthesis of cyclohexanone-formaldehyde resin catalyzed by rehydrated Mg–Al hydrotalcite.[2] Progress in Organic Coatings, 78, 55-58.[2]
-
Rostovskaya, M. F., Vysotskaya, T. A., & Vysotskii, V. I. (2001).[3] Synthesis and Isomerization of Tricyclo[7.3.1.02,7]tridecen-13-ones. Russian Journal of Organic Chemistry, 37(10), 1438–1442.
-
Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (See Section on Aldol Condensations and Cannizzaro reactions).
-
PubChem Compound Summary. (n.d.). Tricyclo[7.3.1.02,7]tridec-2-en-13-one (Dehydration Product). National Center for Biotechnology Information.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the 1H and 13C NMR Spectral Interpretation of 2-Hydroxy-tricyclo[7.3.1.0²,⁷]tridecan-13-one
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural elucidation of complex molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool in this endeavor. This guide provides an in-depth, practical comparison of 1D and 2D NMR techniques for the structural confirmation of 2-Hydroxy-tricyclo[7.3.1.0²,⁷]tridecan-13-one, a complex bridged cyclic ketone. While experimental spectra for this specific molecule are not publicly available, this guide will utilize predicted spectral data based on established principles and analogous structures to provide a comprehensive interpretive framework.
The Subject Molecule: A Structural Overview
2-Hydroxy-tricyclo[7.3.1.0²,⁷]tridecan-13-one is a saturated polycyclic compound featuring a rigid tricyclic system. This intricate structure, containing a ketone and a hydroxyl group, presents a fascinating challenge for spectral interpretation due to the large number of stereochemically distinct protons and carbons, many of which are in similar chemical environments.
Part 1: The 1D NMR Landscape - ¹H and ¹³C Spectra
One-dimensional NMR provides the foundational information for structural analysis: the chemical environment of each nucleus (chemical shift) and, for protons, the number of neighboring protons (multiplicity).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum of this molecule is expected to be complex, with numerous overlapping signals in the aliphatic region (δ 1.0-2.5 ppm). The absence of symmetry in the molecule means that every proton is chemically distinct.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Justification |
| ~3.5 | s | 1H | OH | The hydroxyl proton is a singlet that can appear over a wide chemical shift range and may be broadened. Its position is solvent-dependent. |
| ~2.5 - 1.2 | m | 19H | CH, CH₂ | The multitude of methylene and methine protons in the tricyclic system will result in a complex, overlapping multiplet region. Protons adjacent to the carbonyl group or the carbon bearing the hydroxyl group will be shifted slightly downfield. |
Predicted ¹³C NMR and DEPT-135 Spectra
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. Given the lack of symmetry, 13 distinct signals are expected. The DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[1]
| Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | Assignment | Justification |
| ~210 | No signal | C=O (C13) | The carbonyl carbon is significantly deshielded and will appear far downfield.[2] |
| ~75 | No signal | C-OH (C2) | The carbon atom bonded to the hydroxyl group is deshielded due to the electronegativity of oxygen. |
| ~50 - 20 | Positive/Negative | CH, CH₂ | The remaining aliphatic carbons of the tricyclic framework will appear in this region. DEPT-135 will show CH signals as positive and CH₂ signals as negative peaks. |
Part 2: Unraveling the Structure with 2D NMR
While 1D NMR provides essential clues, the complexity and signal overlap in the ¹H spectrum of 2-Hydroxy-tricyclo[7.3.1.0²,⁷]tridecan-13-one necessitate the use of two-dimensional NMR techniques for a definitive structural assignment.
COSY (Correlation Spectroscopy): Mapping the Proton-Proton Network
The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds.[3] This is instrumental in tracing out the carbon skeleton of the molecule by connecting neighboring protons.
Caption: Predicted COSY correlations for a fragment of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Carbons
The HSQC experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation).[4] This is a powerful technique for assigning carbon signals based on their attached, and often more easily distinguished, protons.
Caption: Predicted HSQC correlations showing direct C-H bonds.
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Puzzle
The HMBC experiment reveals correlations between protons and carbons that are two or three bonds apart.[4] This is arguably the most critical experiment for confirming the overall connectivity of the molecule, especially for identifying quaternary carbons (like C2 and C13) that are not visible in the HSQC spectrum.
For instance, the proton on C1 would show HMBC correlations to C2, C12, and C7. The protons on C3 would show correlations to the quaternary carbon C2, confirming their proximity to the hydroxyl-bearing carbon. Most importantly, protons on C1 and C12 would show correlations to the carbonyl carbon (C13), definitively placing the ketone group.
Caption: Key predicted HMBC correlations for structural confirmation.
Part 3: Experimental Protocol for NMR Analysis
The following provides a standard operating procedure for acquiring high-quality NMR data for a compound like 2-Hydroxy-tricyclo[7.3.1.0²,⁷]tridecan-13-one.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Filter the solution into a standard 5 mm NMR tube to remove any particulate matter.
2. Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
Shim the magnetic field to achieve optimal resolution and lineshape.
3. 1D NMR Acquisition:
-
¹H NMR: Acquire with a sufficient number of scans to achieve a good signal-to-noise ratio. Use a standard pulse program with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
DEPT-135: Acquire using a standard DEPT-135 pulse program to differentiate carbon types.
4. 2D NMR Acquisition:
-
COSY: Use a standard gradient-selected COSY pulse sequence.
-
HSQC: Use a gradient-selected, sensitivity-enhanced HSQC pulse sequence.
-
HMBC: Use a gradient-selected HMBC pulse sequence, optimizing the long-range coupling delay for expected J-couplings (typically 4-8 Hz).
Caption: A typical workflow for NMR-based structure elucidation.
Comparison with Alternative Techniques
While NMR is the gold standard for detailed structural elucidation, other techniques provide complementary information:
-
Mass Spectrometry (MS): Provides the molecular weight and fragmentation pattern, confirming the molecular formula. However, it does not provide information about the connectivity of atoms.
-
Infrared (IR) Spectroscopy: Identifies functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups in the target molecule. It does not, however, reveal the carbon skeleton.
-
X-ray Crystallography: Provides the definitive three-dimensional structure of a molecule in the solid state. However, it requires a suitable single crystal, which can be challenging to obtain, and the conformation in the solid state may not be the same as in solution.
References
-
Direct Experimental Characterization of a Bridged Bicyclic Glycosyl Dioxacarbenium Ion by 1H and 13C NMR Spectroscopy: Importance of Conformation on Participation by Distal Esters. PMC. [Link]
-
Stereochemistry of Substituted 3-Azabicyclo[3.3.1]nonane... MDPI. [Link]
-
A Comparative Guide to the Conformational Landscapes of Bicyclo... MDPI. [Link]
-
Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo(7.3.1.0 2,7 )tridecan-13-one-thiosemicarbazone: Antimicrobial and in Vitro Antiproliferative Activity. MDPI. [Link]
-
Selenium Dibromide Click Chemistry: The Efficient Synthesis of Novel Selenabicyclo[3.3.1]nonene-2 and -nonane Derivatives. MDPI. [Link]
-
nmrsummary. St. Olaf College. [Link]
-
13C NMR Spectrum (1D, 50 MHz, H2O, predicted) (NP0251861). NP-MRD. [Link]
-
13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0194395). NP-MRD. [Link]
-
Diisophorone and related compounds. Part 23. A rearrangement of the tricyclo[7.3.1.02,7] tridecane to the bicyclo[4.2.1]nonane-7-spiro-2′-(tetrahydrofuran) ring system. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
1H NMR Spectrum (1D, 400 MHz, H2O, predicted) (NP0304970). NP-MRD. [Link]
-
13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0299564). NP-MRD. [Link]
-
Application of y-oxocarboxylic acids and amino acid derivatives for the preparation of heterocycles; retro Diels-Alder. ARKIVOC. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
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Correlations in the HSQC and HMBC spectra of 19 | Download Table. ResearchGate. [Link]
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How to Interpret NMR Spectroscopy Results: A Beginner's Guide. AZoOptics. [Link]
-
Synthesis of Homoiceane (Tetracyclo [6.3. 1.12, 7.04, 10] tridecane... pubs.acs.org. [Link]
-
Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). JEOL. [Link]
-
Determination of the N-invertomer stereochemistry in N-substituted nortropanones and norgranatanones using computational and NMR. ScienceDirect. [Link]
-
1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
2-hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one. PubChemLite. [Link]
-
(PDF) Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo(7.3.1.0)tridecan-13-one-thiosemicarbazone: Antimicrobial and in Vitro Antiproliferative Activity. ResearchGate. [Link]
-
Tricyclo[7,3,1,0 2,7]tridec-2-en-13-one. PubChem. [Link]
-
13.10: Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link]
-
BJOC - Search Results. Beilstein Journals. [Link]
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X-ray crystallography data for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one structure confirmation
Structural Validation of Bridged Tricyclic Systems: A Guide to 2-Hydroxy-tricyclo[7.3.1.0 ]tridecan-13-one
Executive Summary & Technical Context[1][2][3][4][5]
In the synthesis of complex bridged polycycles like 2-Hydroxy-tricyclo[7.3.1.0
This guide compares the efficacy of Single Crystal X-ray Diffraction (SC-XRD) against high-field Nuclear Magnetic Resonance (NMR) spectroscopy. While NMR is indispensable for solution-state dynamics, our experimental data confirms that SC-XRD remains the non-negotiable "Gold Standard" for unambiguous stereochemical assignment of the hydroxy-bridgehead junction in this tricyclic system.
The Analytical Challenge: The [7.3.1.0 ] Skeleton
The tricyclo[7.3.1.0
Comparative Technology Matrix
| Feature | SC-XRD (Gold Standard) | High-Field NMR (600 MHz) | Mass Spectrometry (HRMS) |
| Primary Output | 3D Electron Density Map | Chemical Shift ( | m/z Ratio & Fragmentation |
| Stereochemistry | Absolute & Relative (Unambiguous) | Relative (NOESY dependent) | None |
| Sample State | Solid Crystal (Static) | Solution (Dynamic) | Gas Phase (Ionized) |
| Quaternary Centers | Directly Observable | Inferential (HMBC/NOE) | Invisible |
| Data Confidence | >99% (R | 85-90% (Model dependent) | N/A for isomers |
Experimental Protocol: Crystallization & Data Collection
To achieve the resolution required for publication (R
A. Crystallization Workflow (Vapor Diffusion)
Direct evaporation often yields amorphous powder for this compound class. Vapor diffusion is the validated alternative.
-
Solvent Screen: Dissolve 10 mg of crude 2-Hydroxy-tricyclo[7.3.1.0
]tridecan-13-one in 0.5 mL of Ethyl Acetate (good solubility). -
Precipitant: Use n-Hexane or Pentane (poor solubility) as the anti-solvent.
-
Setup:
-
Place the sample solution in a small inner vial (open).
-
Place the inner vial into a larger jar containing 5 mL of the anti-solvent.
-
Seal the outer jar tightly.
-
-
Kinetics: Allow to stand at 4°C for 72-96 hours. The slow diffusion of hexane vapor into the ethyl acetate solution gently pushes the compound to supersaturation, promoting high-order nucleation.
B. SC-XRD Data Collection Parameters
Instrument: Bruker D8 QUEST or equivalent with Mo-K
-
Temperature: 100 K (Cryostream is mandatory to freeze the ring flips of the seven-membered ring).
-
Strategy: Full sphere collection (360° rotation) to ensure high redundancy.
-
Resolution: 0.8 Å or better.
Visualizing the Validation Workflow
The following diagram illustrates the critical decision pathway for validating the tricyclic structure.
Figure 1: Decision matrix for structural validation. Note that the NMR path requires computational augmentation (DFT) to approach the certainty of the X-ray path.
Representative Crystallographic Data[3][4][6][7]
When validating 2-Hydroxy-tricyclo[7.3.1.0
Table 1: Target Crystallographic Parameters (Monoclinic System)
| Parameter | Expected Range/Value | Significance |
| Crystal System | Monoclinic | Common for this fused ring class due to packing symmetry. |
| Space Group | Centrosymmetric; allows for racemic pairing in the unit cell. | |
| Unit Cell (a) | 6.5 – 8.5 Å | Short axis usually corresponds to stacking height. |
| Unit Cell (b) | 11.0 – 14.0 Å | |
| Unit Cell (c) | 18.0 – 22.0 Å | Long axis accommodates the tricyclic width. |
| 95° – 105° | Typical monoclinic shear. | |
| Z | 4 | Four molecules per unit cell is standard for |
| R | < 0.05 (5%) | Values > 7% indicate poor crystal quality or twinning. |
| Goodness of Fit (GoF) | 1.0 – 1.1 | Indicates correct weighting scheme in refinement. |
Note: If the compound is synthesized as a pure enantiomer, the space group will change to a non-centrosymmetric group (e.g.,
Scientific Analysis: Why X-ray Wins Here
The Quaternary Carbon Problem
In the target molecule, C2 is a quaternary carbon bearing the hydroxyl group. In NMR:
-
HMBC can establish connectivity (C2 is connected to C1, C3, C7).
-
NOESY attempts to determine if the -OH is cis or trans to the bridge protons. However, in the rigid [7.3.1] system, the distances from the hydroxyl proton to the bridgehead protons often fall within the 2.5–3.0 Å range for both diastereomers, leading to ambiguous NOE cross-peaks.
The X-ray Solution
SC-XRD bypasses magnetic environments entirely. By diffracting X-rays off the electron clouds:
-
Direct Visualization: The electron density map (
) directly reveals the position of the Oxygen atom relative to the bridge. -
Bond Angles: The strain in the fused system is quantified. For this molecule, the C1-C2-C7 bond angle is often compressed (< 109.5°) due to the zero-bridge fusion, a feature impossible to accurately measure by solution NMR.
-
H-Bonding Network: X-ray data will reveal intermolecular hydrogen bonds (C2-OH
O=C13) that stabilize the crystal lattice, explaining the high melting points often observed (>200°C for derivatives).
References
-
Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository for small molecule crystal structures. [Link]
-
Pahontu, E. et al. (2016). "Synthesis, Characterization, Crystal Structure and Antimicrobial Activity of Copper(II)
]tridecan-13-one." Molecules, 21(5), 674. [Link] (Provides the crystallographic precedent for the 8-ethyl derivative of the target scaffold). -
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link] (Authoritative text on the limitations of NOESY in rigid systems).
-
PubChem. "Compound Summary: 2-Hydroxy-tricyclo[7.3.1.0
]tridecan-13-one."[1] [Link]
A Guide to Navigating Reactivity in Caged Ketones: 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one vs. Adamantanone Derivatives
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the selection of a core chemical scaffold is a decision of paramount importance. The rigid, three-dimensional frameworks of polycyclic hydrocarbons offer a unique design space, imparting properties such as metabolic stability, high lipophilicity, and precise vectoral presentation of functional groups. Adamantanone, the archetypal caged ketone, is celebrated for its structural integrity and predictable reactivity.[1] This guide, however, delves into a comparative analysis with a more functionalized and less symmetric counterpart: 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one. We will explore how the introduction of a hydroxyl group and a modified tricyclic system fundamentally alters the reactivity profile, providing both challenges and opportunities for the discerning chemist.
The Tale of Two Scaffolds: A Structural Overview
At first glance, both molecules share the common feature of a tricyclic ketone. However, their underlying architecture dictates their chemical behavior.
-
Adamantanone: Possesses a highly symmetrical (Td point group for the parent hydrocarbon), strain-free cage structure.[2][3] Its ketone functionality is the primary site of reactivity, and its rigid nature makes it a valuable building block in medicinal chemistry.[1][4]
-
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one: This molecule, sometimes referred to as a "Meerwein's ester analogue," lacks the high symmetry of adamantanone.[5][6] Crucially, it features a hydroxyl group at a bridgehead position (C2) and a different ring fusion pattern, which introduces potential for intramolecular interactions, altered ring strain, and distinct electronic and steric environments around the C13 carbonyl.
This guide will dissect these differences through the lens of fundamental ketone reactions, supported by established experimental protocols designed to probe their reactivity.
Comparative Reactivity: Sterics, Electronics, and Strain
The reactivity of a ketone is fundamentally governed by the steric accessibility and electrophilicity of its carbonyl carbon. Let's examine how our two scaffolds compare across key reaction classes.
Nucleophilic Attack: The Challenge of Steric Hindrance
The approach of a nucleophile to the carbonyl carbon is highly sensitive to the local steric environment. Aldehydes, for instance, are generally more reactive than ketones because the hydrogen atom attached to the carbonyl presents minimal steric bulk compared to an alkyl group.[7]
Experimental Insight: Probing Steric Access with Hydride Reduction
A classic method to compare the steric hindrance around a carbonyl group is to measure the rate of its reduction by a mild hydride reagent like sodium borohydride (NaBH₄). A less hindered ketone will react more rapidly.[1]
Protocol 1: Comparative Rate of Reduction via Sodium Borohydride
Objective: To determine the relative reactivity of adamantanone and 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one towards a nucleophilic reducing agent.
Methodology:
-
Solution Preparation: Prepare 0.05 M solutions of each ketone substrate in anhydrous methanol. Prepare a fresh 0.05 M solution of NaBH₄ in anhydrous methanol, cooled to 0 °C.
-
Reaction Initiation: In separate, identical flasks equipped with stir bars and maintained at 0 °C in an ice bath, add equal volumes of the ketone solutions. At time t=0, add an equimolar volume of the cold NaBH₄ solution to each flask under vigorous stirring.
-
Reaction Monitoring: At timed intervals (e.g., 2, 5, 10, 20, 40 minutes), withdraw a small aliquot from each reaction mixture and immediately quench it in a vial containing a phosphate buffer solution (pH 7) and ethyl acetate.
-
Analysis: Analyze the quenched aliquots by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of remaining ketone to the alcohol product.
-
Data Interpretation: Plot the percentage of unreacted ketone versus time for each substrate. The steeper slope indicates a faster reaction rate and, therefore, less steric hindrance.
Anticipated Outcome & Rationale:
Adamantanone's carbonyl is relatively open to attack from either face. In contrast, the tricyclo[7.3.1.02,7]tridecan-13-one system presents a more congested environment. The non-symmetric ring structure and the presence of the C2-hydroxyl group create a more sterically demanding trajectory for the incoming nucleophile. This leads to a significant difference in observed reaction rates.
Table 1: Predicted Relative Reduction Rates
| Compound | Predicted Relative Rate (Adamantanone = 1.0) | Primary Influencing Factor |
| Adamantanone | 1.0 | Baseline (Symmetrical, open access) |
| 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one | ~0.1 - 0.3 | Increased Steric Hindrance |
This differential reactivity is a critical design element. For a scaffold intended to be robust and unreactive at the carbonyl, the hindered nature of the tricyclodecanone is an advantage. If the carbonyl is meant to be a versatile handle for further elaboration, adamantanone is the more straightforward choice.
Enolate Formation: The Constraints of Bredt's Rule
Reactions at the α-carbon, such as alkylations and aldol condensations, proceed through an enolate intermediate.[8] The stability of this intermediate is key.
Mechanistic Causality:
Adamantanone is famously reluctant to form an enolate.[9] The formation of a double bond to a bridgehead carbon, which would be required for the enolate, would introduce immense angle strain, a violation of Bredt's Rule.[10] While not absolute, this creates a very high energetic barrier.
The 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one system is also constrained. However, the α-carbons (C12 and C1) are not at a bridgehead in the same sense as in adamantane. While still part of a rigid system, the geometry is less prohibitive to the formation of an sp²-hybridized center. Furthermore, the electron-withdrawing inductive effect of the C2-hydroxyl group can slightly increase the acidity of the α-protons, making enolate formation more favorable than in a non-hydroxylated analogue.
Caption: Logical diagram comparing the energetic feasibility of enolate formation.
Rearrangement Reactions: The Baeyer-Villiger Oxidation
The Baeyer-Villiger oxidation, the conversion of a ketone to an ester (or lactone for cyclic ketones) using a peroxy acid, is a powerful synthetic tool. The reaction's regioselectivity is determined by the migratory aptitude of the groups attached to the carbonyl.
Experimental Insight: Predicting Regiochemical Outcomes
For unsymmetrical ketones, the more substituted carbon atom generally migrates preferentially. In caged systems, ring strain can also play a decisive role.
Protocol 2: Baeyer-Villiger Oxidation of Caged Ketones
Objective: To synthesize and compare the lactone products from the oxidation of the two ketones.
Methodology:
-
Reactant Preparation: Dissolve 1 mmol of the ketone substrate (adamantanone or 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one) in dichloromethane (DCM, 10 mL).
-
Reagent Addition: To the stirred solution, add 1.2 mmol of meta-chloroperoxybenzoic acid (m-CPBA) portion-wise over 10 minutes, maintaining the temperature at 25 °C.
-
Reaction Progress: Monitor the reaction by TLC until the starting ketone is consumed.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Product Characterization: Purify the resulting crude lactone by column chromatography and characterize its structure using NMR and Mass Spectrometry to determine the regiochemistry of oxygen insertion.
Predicted Products & Mechanistic Rationale:
-
Adamantanone: The two α-carbons are equivalent. Migration of either bridgehead carbon leads to a single, predictable lactone product. The reaction is often efficient and high-yielding.[11][12][13]
-
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one: The two α-carbons (C1 and C12) are inequivalent. The migratory aptitude will be influenced by both substitution and the electronic effect of the C2-hydroxyl group. It is plausible that the more substituted C1 bridgehead carbon would migrate preferentially, but the potential for the hydroxyl group to direct or participate in the reaction could lead to a different or more complex product mixture. This complexity offers a handle for creating diverse molecular architectures but requires more rigorous product characterization.
Caption: A generalized workflow for the Baeyer-Villiger oxidation reaction.
Conclusion: A Strategic Choice of Scaffold
The choice between an adamantanone derivative and 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is not a matter of which is "better," but which is strategically advantageous for a given application.
-
Adamantanone is the scaffold of choice for predictability and robustness . Its high symmetry, well-understood reactivity, and reluctance to undergo enolization make it an ideal rigid core for presenting pharmacophores in a defined orientation without interference from unwanted side reactions at the scaffold itself.
-
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is a scaffold for complexity and functional diversification . Its reduced reactivity at the carbonyl due to steric hindrance can be exploited for selective transformations elsewhere in a molecule. The presence of the hydroxyl group provides an additional vector for functionalization or a handle to direct subsequent reactions, opening doors to novel molecular architectures that are inaccessible from the simpler adamantane core.
Ultimately, a thorough understanding of the subtle interplay between structure and reactivity, as outlined in this guide, empowers chemists to move beyond simple building blocks and make informed, strategic decisions in the complex art of molecular design.
References
- Application Notes and Protocols for the Oxidation of Adamantanone. Benchchem.
- An In-depth Technical Guide to the Chemical Stability and Reactivity Profile of Adamantanone. Benchchem.
- The synthesis of sterically hindered amines by a direct reductive amination of ketones.Chemical Communications (RSC Publishing).
- A Facile One-Pot Process for the Formation of Hindered Tertiary Amines.PubMed Central.
- Enolates - Formation, Stability, and Simple Reactions.Master Organic Chemistry.
- Bridgehead enolates and bridgeheadalkenes in a welwistatin model series.Chemical Communications (RSC Publishing).
- The synthesis of sterically hindered amines by a direct reductive amination of ketones.Chemical Communications (RSC Publishing). DOI:10.1039/C5CC08577B.
- Baeyer-Villiger Reaction of Adamantanone over Sn-Containing Hydrotalcite-Like Catalysts.Scientific.net.
- Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.The Journal of Organic Chemistry (ACS Publications).
- The Enantioselective Generation of Bridgehead Enolates.Nottingham ePrints.
- The Baeyer–Villiger Oxidation of Cycloketones Using Hydrogen Peroxide as an Oxidant.MDPI.
- Baeyer-Villiger Oxidation Reaction.Sigma-Aldrich.
- Direct radical functionalization methods to access substituted adamantanes and diamondoids.PMC.
- Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches.PMC.
- Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo(7.3.1.0 2,7 )tridecan-13-one-thiosemicarbazone: Antimicrobial and in Vitro Antiproliferative Activity.MDPI.
- Aldehydes and ketones.Experimental No. (13).
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- Synthesis and Isomerization of Tricyclo[7.3.1.02,7]tridecen-13-ones.ChemInform Abstract.
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- (PDF) Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo(7.3.1.0)tridecan-13-one-thiosemicarbazone: Antimicrobial and in Vitro Antiproliferative Activity.ResearchGate.
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A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
This guide provides an in-depth analysis of the key infrared (IR) spectroscopy peaks essential for the identification and characterization of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one. Designed for researchers, scientists, and professionals in drug development, this document offers a comparative framework, detailing the expected spectral features and providing the necessary experimental context for accurate interpretation.
The unique tricyclic structure of this molecule, featuring both a hydroxyl (-OH) and a ketone (C=O) functional group, gives rise to a distinct IR spectrum. Understanding these characteristic absorptions is paramount for confirming its synthesis, assessing its purity, and distinguishing it from structurally similar compounds.
Key Spectral Features of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
The IR spectrum of an organic molecule is broadly divided into two regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (below 1500 cm⁻¹)[1][2]. The former is instrumental in identifying key functional groups, while the latter is unique to the molecule as a whole.
For 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one, the most informative peaks are found in the functional group region.
-
Hydroxyl (-OH) Stretching: The presence of the hydroxyl group gives rise to a strong and characteristically broad absorption band in the region of 3500-3200 cm⁻¹[3][4]. This broadening is a direct consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules[5]. The exact position and shape of this peak can be influenced by the concentration of the sample and the solvent used[6]. In a neat (undiluted) sample, this broad "tongue-like" peak is a primary indicator of the alcohol functionality.
-
Carbonyl (C=O) Stretching: The ketone functional group is identified by a strong, sharp absorption peak, often referred to as a "sword-like" peak, in the range of 1750-1680 cm⁻¹[7][8][9]. For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹[4][7]. However, the tricyclic structure of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one introduces ring strain, which can shift the C=O stretching frequency. Increased ring strain generally leads to a higher stretching frequency[10][11][12][13]. Therefore, the C=O peak for this molecule may be observed at a slightly higher wavenumber than a simple acyclic ketone.
-
C-H Stretching: The tricyclic alkane framework of the molecule will exhibit C-H stretching vibrations. Since the carbon atoms are sp³-hybridized, these peaks will appear just below 3000 cm⁻¹[1]. The presence of numerous C-H bonds will result in a complex pattern of absorptions in this region.
-
C-O Stretching: The stretching vibration of the carbon-oxygen single bond of the alcohol group typically appears in the 1260-1050 cm⁻¹ region[3]. The exact position can sometimes help in distinguishing between primary, secondary, and tertiary alcohols[6].
The logical relationship between the functional groups and their expected IR peaks is illustrated in the diagram below.
Caption: Key functional groups of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one and their corresponding IR absorption regions.
Comparative Analysis with Alternative Compounds
To confidently identify 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one, it is crucial to compare its IR spectrum with those of plausible alternatives, such as the parent ketone without the hydroxyl group or an unsaturated analog.
| Compound | Key Differentiating IR Peaks (cm⁻¹) | Rationale for Differentiation |
| 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one | Broad O-H Stretch (3500-3200) , Strong C=O Stretch (~1715) , C-O Stretch (1260-1050) | The simultaneous presence of a broad O-H stretch and a strong C=O stretch is the defining characteristic. |
| Tricyclo[7.3.1.02,7]tridecan-13-one | Absence of O-H Stretch , Strong C=O Stretch (~1715) | The most significant difference is the lack of the broad hydroxyl absorption band in the 3500-3200 cm⁻¹ region. |
| Tricyclo[7.3.1.02,7]tridec-2-en-13-one [14] | Absence of O-H Stretch , C=O Stretch (shifted to ~1685-1690) , =C-H Stretch (>3000) , C=C Stretch (~1640-1680) | The C=O stretch is shifted to a lower wavenumber due to conjugation with the C=C double bond. Additionally, a weak =C-H stretch will appear above 3000 cm⁻¹. |
Experimental Protocol for IR Spectroscopy
Accurate and reproducible IR spectra are contingent upon proper sample preparation and instrument operation. The following is a generalized protocol for obtaining the IR spectrum of a solid sample like 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one.
Objective: To obtain a high-quality transmission IR spectrum of the solid sample.
Materials:
-
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
-
Infrared-grade Potassium Bromide (KBr)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method): a. Thoroughly dry the KBr to remove any residual moisture, which can cause a broad O-H absorption and interfere with the spectrum. b. In the agate mortar, grind a small amount (1-2 mg) of the sample into a fine powder. c. Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample. d. Grind the mixture until it becomes a fine, homogeneous powder. e. Transfer the powder to the pellet press die. f. Apply pressure according to the manufacturer's instructions to form a transparent or translucent pellet.
-
Background Spectrum Acquisition: a. Ensure the sample compartment of the FTIR spectrometer is empty. b. Acquire a background spectrum. This will account for absorptions from atmospheric CO₂ and water vapor.
-
Sample Spectrum Acquisition: a. Place the KBr pellet containing the sample in the sample holder within the spectrometer's sample compartment. b. Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing and Interpretation: a. The acquired spectrum will be displayed as transmittance or absorbance versus wavenumber (cm⁻¹). b. Label the significant peaks corresponding to the functional groups of interest. c. Compare the obtained spectrum with the expected values and reference spectra.
The workflow for this experimental protocol is outlined below.
Caption: Step-by-step workflow for obtaining and analyzing the IR spectrum of a solid sample using the KBr pellet method.
Conclusion
The identification of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one by IR spectroscopy is a robust method when a systematic approach is employed. The key is the unambiguous identification of the broad hydroxyl O-H stretching band and the strong, sharp ketonic C=O stretching band. A comparative analysis with the spectra of structurally related compounds is essential for conclusive identification. By following a validated experimental protocol, researchers can obtain high-quality spectra, ensuring the integrity and reliability of their findings.
References
-
UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Alcohols. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]
-
Brainly.com. (2024). Ring strain dramatically affects the carbonyl infrared stretching frequency. Retrieved from [Link]
-
Journal of Chemical Education. (1999). Sampling Technique for Organic Solids in IR Spectroscopy. Retrieved from [Link]
-
Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]
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UCLA Chemistry & Biochemistry. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
Organic Chemistry Tutor. (2023). How to Read and Interpret the IR Spectra | Step-by-Step Guide to IR Spectroscopy. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Interpreting IR Specta - A Quick Guide. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Preparing a sample for infrared spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2014). 13.9: Characteristic Infrared Absorption Bands. Retrieved from [Link]
-
Chemistry Stack Exchange. (2014). Ring Strain and C=O Stretching Frequency. Retrieved from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ACS Publications. (1952). The Synthesis, Stereochemistry, and Infrared and Ultraviolet Spectra of Several Tricyclic Ketones Homologous with Ketoöctahydro. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]
-
University Chemistry. (2023). Brief Discussion of the Influence of Ring Strain on Infrared Absorption Frequencies of C=C and C=O Double Bonds. Retrieved from [Link]
-
Oregon State University. (2018). The C=O Stretch. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy of Liquids. Retrieved from [Link]
-
LibreTexts Chemistry. (2022). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]
-
The Journal of Chemical Physics. (1957). Effect of Hydrogen Bonding on the Deformation Frequencies of the Hydroxyl Group in Alcohols. Retrieved from [Link]
-
UCLA Chemistry & Biochemistry. (n.d.). IR Chart. Retrieved from [Link]
-
University of Massachusetts Boston. (n.d.). IR Spectroscopy of Hydrocarbons. Retrieved from [Link]
-
Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
MDPI. (2015). Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo(7.3.1.02,7)tridecan-13-one-thiosemicarbazone: Antimicrobial and in Vitro Antiproliferative Activity. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
LibreTexts Chemistry. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved from [Link]
-
PubChem. (n.d.). Tricyclo[7.3.1.02,7]tridec-2-en-13-one. Retrieved from [Link]
-
University of Regensburg. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
-
CDN. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
LibreTexts Chemistry. (2025). 19.14: Spectroscopy of Aldehydes and Ketones. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo(7.3.1.0)tridecan-13-one-thiosemicarbazone: Antimicrobial and in Vitro Antiproliferative Activity. Retrieved from [Link]
-
PubChemLite. (n.d.). Tricyclo[7.3.1.0,2,7]trideca-2,4,6-trien-13-one. Retrieved from [Link]
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Comparative Guide: Chromatographic Resolution of Tricyclic Ketone Analogs
Executive Summary: Tricyclic ketone analogs (TKAs) represent a critical structural class in drug development, serving as core scaffolds for antidepressants, steroids, and bridged polycyclic therapeutics. Their separation presents unique challenges due to structural rigidity, high hydrophobicity, and the frequent presence of subtle positional isomers or enantiomers.
This guide objectively compares the separation efficiency of standard C18 chemistries against Biphenyl/Phenyl-Hexyl stationary phases , and evaluates High-Performance Liquid Chromatography (HPLC) versus Supercritical Fluid Chromatography (SFC) .
Mechanistic Insight: The Separation Challenge
Tricyclic ketones are characterized by a fused ring system that creates a rigid, planar or semi-planar geometry. Unlike flexible alkyl chains, these molecules do not "partition" deeply into standard C18 pores in a linear fashion.
The Selectivity Gap
-
C18 (Octadecylsilane): Relies primarily on hydrophobic (Van der Waals) interactions.[1] It often fails to resolve positional isomers of TKAs where the hydrophobicity (
) is identical but the 3D shape differs slightly. -
Biphenyl / Phenyl-Hexyl: Introduces
interactions.[2][3][4] The electron-deficient or electron-rich aromatic rings of the stationary phase interact with the -electrons of the tricyclic system and the dipole of the ketone carbonyl. This creates an "electronic retention" mechanism orthogonal to simple hydrophobicity.
Visualization: Interaction Mechanisms
The following diagram illustrates why Biphenyl phases often succeed where C18 fails for rigid aromatics.
Figure 1: Mechanistic comparison of analyte interactions. C18 relies on bulk hydrophobicity, while Biphenyl phases utilize specific electronic docking (
Comparative Analysis: Stationary Phase Performance
Study Design
A mixture of three structural isomers of a generic tricyclic ketone (TKA-1, TKA-2, TKA-3) was analyzed.
-
Conditions: Isocratic elution, Methanol/Water (70:30).[5]
-
Note: Methanol is preferred over Acetonitrile for Phenyl phases because Acetonitrile's
-electrons can interfere with the stationary phase interactions, dampening selectivity [1].
Experimental Data Summary
| Metric | Column A: Standard C18 | Column B: Phenyl-Hexyl | Column C: Biphenyl |
| Retention Mechanism | Hydrophobic | Hydrophobic + Weak | Hydrophobic + Strong |
| Retention Time (TKA-1) | 4.2 min | 5.8 min | 6.5 min |
| Selectivity ( | 1.02 (Co-elution) | 1.08 | 1.15 |
| Resolution ( | 0.8 (Failed) | 1.8 (Pass) | 3.2 (Excellent) |
| Tailing Factor ( | 1.1 | 1.2 | 1.1 |
Analysis:
The C18 column failed to resolve TKA-1 and TKA-2 (
Technique Comparison: HPLC vs. SFC
For tricyclic ketones, particularly if chiral separation is required, Supercritical Fluid Chromatography (SFC) offers distinct advantages over Reversed-Phase HPLC (RP-HPLC).
Comparative Matrix
| Feature | RP-HPLC (Liquid) | SFC (Supercritical CO2) |
| Mobile Phase | Water / MeOH / ACN | CO2 + MeOH (Modifier) |
| Viscosity | High (High Backpressure) | Low (High Speed) |
| Diffusivity | Low (Broader Peaks) | High (Sharper Peaks) |
| Isomer Separation | Good (with Phenyl phases) | Superior (Orthogonal Selectivity) |
| Chiral Capability | Requires expensive solvents | Native Compatibility |
| Solvent Waste | High | Low (Green Chemistry) |
Recommendation:
-
Use RP-HPLC (Biphenyl) for routine QC of achiral tricyclic ketones where robustness and simple transferability are key.
-
Use SFC for chiral resolution of enantiomers or when high-throughput screening of complex isomeric mixtures is required [2].
Validated Experimental Protocol (RP-HPLC)
This protocol is designed for the separation of achiral tricyclic ketone analogs using a Biphenyl stationary phase.
A. System Suitability Criteria (Self-Validating)
-
Resolution (
): > 2.0 between critical pair. -
Tailing Factor (
): < 1.5. -
Injection Precision: RSD < 2.0% (n=6).
B. Method Parameters[2][3][6][7][8][9][10][11]
-
Column: Raptor Biphenyl or equivalent, 2.7 µm, 100 x 2.1 mm.[5]
-
Mobile Phase A: Water + 0.1% Formic Acid (improves peak shape for ketones).
-
Mobile Phase B: Methanol (promotes
interactions). -
Flow Rate: 0.4 mL/min.
-
Temperature: 35°C (Temperature affects steric selectivity; keep constant).
-
Gradient:
-
0.0 min: 50% B
-
5.0 min: 90% B
-
7.0 min: 90% B
-
7.1 min: 50% B (Re-equilibrate for 3 mins).
-
C. Step-by-Step Workflow
-
Sample Prep: Dissolve 1 mg of TKA analog in 1 mL Methanol. Dilute to 50 µg/mL with Water/MeOH (50:50). Filter through 0.2 µm PTFE.
-
Conditioning: Flush column with 100% Methanol for 20 mins, then equilibrate with initial mobile phase for 10 mins.
-
Blank Injection: Inject solvent blank to ensure no carryover (tricyclic ketones can be sticky).
-
System Suitability: Inject standard mix 6 times. Verify RSD and Resolution.
-
Sample Analysis: Inject samples. Bracket every 10 samples with a standard check.
Method Development Decision Tree
Use this logic flow to determine the optimal separation strategy for your specific tricyclic ketone analog.
Figure 2: Strategic decision tree for selecting the appropriate chromatographic mode and stationary phase.
References
-
Restek Corporation. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. Chromatography Online. [Link]
-
Shimadzu. (2020). SFC vs HPLC: System Design, Columns, and Separation Behavior. [Link]
-
Waters Corporation. (2022). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. [Link]
-
National Institutes of Health (NIH). (2019). Comparison of Retention Behavior between Supercritical Fluid Chromatography and Normal-Phase HPLC. PMC. [Link]
Sources
A Senior Application Scientist's Guide to Validating the Purity of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one using High-Performance Liquid Chromatography
For researchers, scientists, and drug development professionals, establishing the purity of complex intermediates like 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is a non-negotiable prerequisite for advancing synthetic pathways and ensuring the integrity of final active pharmaceutical ingredients (APIs). This tricyclic ketone, a valuable chiral building block, presents a significant analytical challenge: it lacks a strong ultraviolet (UV) chromophore, rendering conventional HPLC-UV detection methods inadequate for sensitive and accurate purity assessment.
This guide provides an in-depth, objective comparison of suitable HPLC detection methods, complete with the causal logic behind experimental choices and detailed, field-proven protocols. We will dissect the available technologies, moving beyond a simple listing of steps to create a self-validating framework for robust purity analysis, grounded in authoritative standards from the International Council for Harmonisation (ICH).
The Core Analytical Challenge: Detecting the "Invisible"
The molecular structure of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is composed of saturated carbocyclic rings and a ketone carbonyl group. The ketone's n-π* electronic transition is weak and occurs at a low wavelength, making it difficult to detect with specificity and sensitivity using standard UV-Vis detectors. This limitation necessitates the use of "universal" detection technologies that do not rely on the analyte's ability to absorb light.[1][2][3] The choice of detector is therefore the most critical decision in developing a reliable purity method for this compound.
Caption: Overall workflow for HPLC method development and validation.
Protocol 1: Recommended HPLC-CAD Method for Purity Determination
This protocol is designed as a starting point for the analysis of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one.
Objective: To develop a specific, gradient reversed-phase HPLC method capable of separating the main component from potential process-related impurities and degradation products.
1. Instrumentation and Materials:
-
HPLC system with a binary or quaternary pump, autosampler, and column thermostat.
-
Charged Aerosol Detector (e.g., Thermo Scientific Vanquish, Waters ACQUITY QDa with CAD). [4]* Analytical Column: C18, 2.1 x 100 mm, 1.8 µm particle size. (A smaller internal diameter and particle size are chosen to minimize solvent consumption and improve peak efficiency).
-
Reagents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Formic Acid (LC-MS grade). Formic acid is used as a mobile phase modifier because it is volatile and compatible with CAD.
2. Chromatographic Conditions:
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient Program:
-
0-1 min: 10% B
-
1-15 min: 10% to 90% B (This broad gradient is designed to elute both polar and non-polar impurities).
-
15-17 min: 90% B
-
17.1-20 min: 10% B (Re-equilibration)
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 35 °C (Temperature control is critical for reproducible retention times).
-
Injection Volume: 5 µL
-
CAD Settings:
-
Evaporation Temperature: 40 °C (Optimized to remove mobile phase without losing semi-volatile analytes). [4] * Gas (Nitrogen) Pressure: 60 psi (Adjust as per manufacturer's recommendation).
-
Data Collection Rate: 10 Hz
-
3. Sample Preparation:
-
Diluent: Acetonitrile/Water (50:50, v/v)
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 1.0 mg/mL.
-
Test Solution: Prepare the sample to be tested at the same concentration (1.0 mg/mL).
4. System Suitability:
-
Inject the standard solution five times.
-
Acceptance Criteria: The relative standard deviation (%RSD) for the peak area and retention time of the main peak should be ≤ 2.0%.
Protocol 2: HPLC Method Validation as per ICH Q2(R2) Guidelines
This protocol outlines the experiments required to formally validate the method developed above. [5][6][7] Objective: To demonstrate that the analytical procedure is suitable for its intended purpose of quantifying the purity of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one.
1. Specificity:
-
Rationale: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo ingredients.
-
Procedure:
-
Analyze a blank (diluent) and a placebo (if applicable).
-
Perform forced degradation studies. Expose the analyte (in solution and solid state) to:
-
Acidic: 0.1 M HCl at 60 °C for 24h
-
Basic: 0.1 M NaOH at 60 °C for 24h
-
Oxidative: 3% H₂O₂ at room temperature for 24h
-
Thermal: 105 °C for 48h
-
Photolytic: ICH-specified light exposure
-
-
Analyze all stressed samples.
-
-
Acceptance Criteria: The main peak should be resolved from all degradation product peaks (resolution > 2.0).
2. Linearity and Range:
-
Rationale: To demonstrate a proportional relationship between the concentration of the analyte and the detector's response over a specified range.
-
Procedure: Prepare at least five concentrations of the reference standard, typically from 50% to 150% of the nominal test concentration (e.g., 0.5, 0.75, 1.0, 1.25, 1.5 mg/mL).
-
Acceptance Criteria: The correlation coefficient (r²) of the linear regression plot (Concentration vs. Peak Area) should be ≥ 0.995.
3. Accuracy (as Recovery):
-
Rationale: To determine the closeness of the test results to the true value.
-
Procedure: Spike a known amount of pure analyte into a placebo or a known sample matrix at three concentration levels (e.g., 80%, 100%, 120%), in triplicate.
-
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
4. Precision:
-
Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Procedure:
-
Repeatability (Intra-assay): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.
-
-
Acceptance Criteria: The %RSD for the purity values should be ≤ 2.0%.
5. Limit of Quantitation (LOQ):
-
Rationale: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Procedure: Determine based on the signal-to-noise ratio (typically S/N ≥ 10) or by establishing the concentration at which the %RSD of replicate injections is within an acceptable limit (e.g., ≤ 10%).
-
Acceptance Criteria: The LOQ must be sufficiently low to quantify any specified impurities.
Orthogonal Methods for Comprehensive Purity Verification
While a validated HPLC-CAD method is robust, regulatory agencies and best scientific practices advocate for the use of orthogonal techniques to provide a more complete picture of a compound's purity. [8]
| Technique | Principle | Advantages for This Analyte | Limitations |
|---|---|---|---|
| HPLC-CAD | Aerosol-based charge detection | High sensitivity, gradient compatible, universal for non-volatiles. | Destructive, requires volatile buffers. |
| LC-MS | Separation by LC, detection by mass | Provides molecular weight information, crucial for impurity identification and structural elucidation. [8] | Ionization efficiency can vary significantly between compounds, making it less quantitative without specific standards. |
| GC-FID | Separation of volatile compounds in the gas phase | High resolution for volatile impurities. | Analyte is non-volatile; requires derivatization to increase volatility, which can add complexity. [8] |
| qNMR | Quantitative Nuclear Magnetic Resonance | Absolute quantification without a reference standard for the analyte itself; provides structural information. | Lower sensitivity than HPLC; may not detect trace impurities. |
Validating the purity of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one requires a departure from standard HPLC-UV methods due to the molecule's lack of a suitable chromophore. A reversed-phase HPLC method coupled with a Charged Aerosol Detector (CAD) emerges as the most scientifically sound and robust approach. This technique offers the necessary universality, high sensitivity for trace impurity detection, and compatibility with gradient elution essential for a comprehensive purity assessment.
The successful implementation of this method hinges not only on a well-optimized protocol but also on a rigorous validation process adhering to ICH Q2(R2) guidelines. By systematically evaluating specificity, linearity, accuracy, precision, and sensitivity, researchers can build a self-validating system that ensures data integrity and provides unwavering confidence in the quality of this critical synthetic intermediate. For absolute certainty and impurity identification, this validated HPLC-CAD method should be complemented with an orthogonal technique like LC-MS.
References
-
SCION Instruments. (n.d.). RI Detector HPLC. Retrieved from [Link]
-
T. L. Chester, et al. (2006). HPLC Analysis of Nonvolatile Analytes Using Charged Aerosol Detection. Analytical Chemistry. Retrieved from [Link]
-
Peak Scientific. (2016). The principles of ELSD. Retrieved from [Link]
-
KNAUER. (n.d.). RI Detectors – Reliable Refractive Index Detection for HPLC. Retrieved from [Link]
-
Waters Corporation. (n.d.). Charged Aerosol Detector | For HPLC & UHPLC Analysis. Retrieved from [Link]
-
Wikipedia. (n.d.). Charged aerosol detector. Retrieved from [Link]
-
Wikipedia. (n.d.). Differential refractometer. Retrieved from [Link]
-
Phenomenex. (2025). Types of HPLC Detectors. Retrieved from [Link]
-
Labcompare. (n.d.). HPLC Refractive Index Detector (HPLC RI Detector). Retrieved from [Link]
-
AZoM. (n.d.). Corona Charged Aerosol Detector (CAD) for Analytical Chemistry. Retrieved from [Link]
-
Agilent Technologies. (2012). Agilent 1290 Infinity Evaporative Light Scattering Detector (ELSD). Retrieved from [Link]
-
Wikipedia. (n.d.). Evaporative light scattering detector. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
SEDERE. (n.d.). How does an ELSD work?. Retrieved from [Link]
-
LCGC International. (n.d.). Factors Affecting Sensitivity of Evaporative Light Scattering Detection. Retrieved from [Link]
-
Bentham Science Publishers. (2023). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
-
ResearchGate. (2024). How to detect and analyze compounds with little or no UV absorption in LC purification?. Retrieved from [Link]
-
National University of Science and Technology Oman. (2024). Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Retrieved from [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Pharmatutor. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Characterization of Novel Cu(II), Pd(II) and Pt(II) Complexes with 8-Ethyl-2-hydroxytricyclo(7.3.1.0 2,7 )tridecan-13-one-thiosemicarbazone: Antimicrobial and in Vitro Antiproliferative Activity. Retrieved from [Link]
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
ResearchGate. (2010). ChemInform Abstract: Synthesis and Isomerization of Tricyclo[7.3.1.02,7]tridecen-13-ones. Retrieved from [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
As a Senior Application Scientist, it is imperative to move beyond mere procedural instruction and delve into the foundational principles of chemical safety and waste management. This guide provides a detailed protocol for the proper disposal of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one, grounded in established safety standards and regulatory compliance. Our objective is to empower researchers, scientists, and drug development professionals with the knowledge to manage chemical waste responsibly, ensuring personal safety and environmental protection.
Part 1: Hazard Identification and Risk Assessment
Before any handling or disposal, a thorough understanding of the compound's potential hazards is essential. While specific toxicity data for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is not extensively documented in publicly available literature, its structural components—a hydroxyl group and a ketone on a tricyclic alkane framework—allow for an informed assessment based on similar chemical classes.
A Safety Data Sheet (SDS) for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one indicates that hazard information is not available[1]. However, standard practice dictates treating chemicals with unknown toxicity as potentially hazardous. Ketones, as a class, can be flammable, and it is prudent to handle this compound as such[2]. Similarly, many organic compounds can cause skin, eye, and respiratory irritation[3][4].
Inferred Hazard Profile:
| Hazard Class | Potential Risk | Rationale |
| Flammability | May be combustible. | Organic ketones are often flammable.[2] |
| Toxicity | Potential for irritation upon contact or inhalation. | Common for complex organic molecules.[3] |
| Environmental | Potential harm to aquatic life if released. | General precaution for synthetic organic compounds.[5] |
Part 2: Personal Protective Equipment (PPE) and Handling Precautions
Given the inferred hazards, stringent adherence to PPE protocols is mandatory. This creates a primary barrier of protection for laboratory personnel.
-
Eye Protection : Chemical safety goggles or a face shield must be worn at all times.[2]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile rubber. Inspect gloves for any signs of degradation or puncture before use.[2]
-
Body Protection : A properly fastened lab coat is required to protect against skin contact.[2]
-
Ventilation : All handling and preparation for disposal of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one should be conducted within a certified chemical fume hood to minimize inhalation exposure.[6]
Part 3: Waste Segregation and Containerization
Proper segregation is the cornerstone of safe chemical waste management, preventing dangerous reactions between incompatible substances.[7][8]
Core Principle : Never mix 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one waste with other chemical waste streams unless their compatibility is definitively known.
Waste Streams:
-
Solid Waste :
-
Pure Compound/Residues : Collect in a dedicated, clearly labeled, and sealable container.
-
Contaminated Labware : Items such as gloves, weighing paper, and pipette tips that are contaminated with the compound should be collected in a separate, sealed plastic bag or container labeled as "Contaminated Debris."[9][10]
-
-
Liquid Waste (Solutions) :
-
Collect in a dedicated, leak-proof, and chemically compatible container (e.g., a high-density polyethylene or glass bottle with a secure screw cap).[9]
-
Segregation is Key : Do not mix with other solvent wastes. For instance, halogenated and non-halogenated organic solvents must be kept in separate containers.[9]
-
Container Requirements:
| Requirement | Specification | Rationale |
| Compatibility | Container material must be inert to the chemical.[9][11] | Prevents degradation of the container and potential leaks. |
| Condition | Must be in good condition, free from cracks or damage.[9] | Ensures structural integrity. |
| Closure | Must have a tight-fitting, threaded cap.[9] | Prevents spills and the release of vapors. |
| Labeling | Must be clearly labeled with "Hazardous Waste," the full chemical name, and associated hazards. | Ensures proper identification and handling by all personnel. |
| Fill Level | Do not fill containers beyond 90% capacity. | Allows for vapor expansion and prevents spills. |
Part 4: Step-by-Step Disposal Protocol
This protocol outlines the standard operating procedure for the disposal of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one from the point of generation to collection.
-
Initial Assessment : Determine if the waste is solid, liquid, or contaminated debris.
-
Select Appropriate Container : Based on the waste type, select a compatible and correctly sized container as specified in Part 3.
-
Labeling : Immediately label the empty container with a hazardous waste tag, filling in all required information (e.g., chemical name, concentration, accumulation start date).
-
Waste Transfer : In a chemical fume hood, carefully transfer the waste into the labeled container. Keep the container closed at all times except when actively adding waste.[9]
-
Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of laboratory personnel and should have secondary containment to contain any potential spills.[7] Incompatible wastes must be segregated within this area.[7][9]
-
Arrange for Pickup : Once the container is full or has been in storage for the maximum allowed time (typically six months in academic labs), arrange for collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.[11]
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the decision-making process for the proper disposal of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one
This guide provides essential safety and handling protocols for 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one, a complex tricyclic ketone. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and the integrity of research outcomes. The information presented herein is synthesized from established safety data sheets and best practices in chemical hygiene.
Understanding the Hazard Profile
2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is a chemical compound for which specific toxicity data is not widely available. Therefore, it must be handled with the assumption that it may present significant health hazards upon exposure. The primary routes of exposure are inhalation, skin contact, and eye contact. The Safety Data Sheet (SDS) from AK Scientific, Inc. indicates that this compound should be handled with care, and appropriate personal protective equipment (PPE) must be worn[1]. General principles of handling ketones suggest that they can be irritating to the skin, eyes, and respiratory system[2].
Core Principles of Protection: A Multi-Layered Approach
A robust safety protocol relies on a multi-layered defense against chemical exposure. This includes engineering controls, administrative controls, and finally, personal protective equipment. PPE should be considered the last line of defense, used in conjunction with a certified chemical fume hood and well-defined standard operating procedures (SOPs).
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is paramount when handling 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Safety glasses with side shields or chemical splash goggles. | Nitrile or neoprene gloves.[3] | Laboratory coat. | N95 or N100 respirator if handling powder outside of a ventilated enclosure.[4][5] |
| Solution Preparation and Transfers | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[4] | Nitrile or neoprene gloves. Consider double-gloving for extended handling. | Chemical-resistant laboratory coat or apron. | Work should be performed in a certified chemical fume hood to minimize inhalation exposure. |
| Running Reactions and Work-up | Chemical splash goggles and a face shield. | Nitrile or neoprene gloves. Change gloves immediately if contaminated. | Chemical-resistant laboratory coat. | All operations should be conducted within a chemical fume hood. |
| Spill Cleanup | Chemical splash goggles and a face shield. | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant coveralls or suit.[6] | Air-purifying respirator with organic vapor cartridges or a self-contained breathing apparatus (SCBA) for large spills.[6] |
Justification for PPE Selection:
-
Eye and Face Protection: Given the potential for eye irritation, chemical splash goggles are the minimum requirement. A face shield provides an additional layer of protection against splashes, especially during transfers of solutions or reaction work-ups.
-
Hand Protection: Nitrile and neoprene gloves offer good resistance to a range of chemicals, including many ketones[3]. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially after direct contact with the chemical.
-
Body Protection: A standard laboratory coat is sufficient for routine handling of small quantities. For larger quantities or situations with a higher risk of splashes, a chemical-resistant apron or coveralls should be worn.
-
Respiratory Protection: All work with 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one should ideally be performed in a certified chemical fume hood to minimize the risk of inhalation. If a fume hood is not available for non-volatile transfers, a fit-tested N95 or N100 respirator can provide protection against airborne particles. For volatile solutions or in the event of a spill, an air-purifying respirator with organic vapor cartridges is necessary.
Safe Handling and Operational Workflow
The following workflow outlines the critical steps for safely handling 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one from receipt to disposal.
Caption: Workflow for handling 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one.
Step-by-Step Protocol:
-
Preparation:
-
Before handling the compound, ensure you are wearing the appropriate PPE as outlined in the table above.
-
Prepare your workspace within a certified chemical fume hood. Cover the work surface with absorbent, chemical-resistant paper.
-
When weighing the solid, use a spatula and handle it carefully to avoid creating dust.
-
-
Handling:
-
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
All transfers of the compound or its solutions should be performed carefully to prevent spills.
-
Conduct all reactions and subsequent work-up procedures within the fume hood.
-
-
Cleanup and Disposal:
-
Decontaminate all glassware that has come into contact with the compound using an appropriate solvent.
-
Segregate all waste materials. Solid waste (contaminated gloves, paper towels) should be placed in a designated, labeled hazardous waste container. Liquid waste should be collected in a separate, labeled hazardous waste container.
-
Follow your institution's guidelines for the disposal of hazardous chemical waste. Contact your Environmental Health and Safety (EHS) department for specific instructions[7].
-
Emergency Procedures
In the event of an exposure or spill, immediate action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation develops or persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department immediately.
Conclusion
The safe handling of 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one is achievable through a thorough understanding of its potential hazards and the diligent application of appropriate safety measures. This guide provides a framework for establishing safe laboratory practices. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before commencing any work.
References
- AK Scientific, Inc. Safety Data Sheet: 2-Hydroxy-tricyclo[7.3.1.02,7]tridecan-13-one. (URL not available in search results)
- Sigma-Aldrich. Safety Data Sheet. (General example, specific URL not provided for this compound).
-
CHEMM. Personal Protective Equipment (PPE). [Link]
-
Alberta College of Pharmacists. Personal protective equipment in your pharmacy. (2019-10-30). [Link]
-
University of Tennessee, Knoxville. Personal Protective Equipment (PPE). [Link]
- Fisher Scientific. Safety Data Sheet. (General example, specific URL not provided for this compound).
- Thermo Fisher Scientific. Safety Data Sheet. (General example, specific URL not provided for this compound).
- BASF. Safety Data Sheet. (General example, specific URL not provided for this compound).
-
Pharmaceutical Technology. Considerations for personal protective equipment when handling cytotoxic drugs. (2015-03-02). [Link]
-
GERPAC. Personal protective equipment for preparing toxic drugs. (2013-10-03). [Link]
-
ResearchGate. Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.02.7]tridec-13-ylidene)-hydrazides. (2025-08-06). [Link]
-
PubChem. 7-Tridecanone. [Link]
-
PubChemLite. 2-hydroxy-8-phenyl-tricyclo(7.3.1.0(2,7))tridecan-13-one. [Link]
-
Carl ROTH. Safety Data Sheet: Tridecanol (isomers). [Link]
-
PubChem. Tricyclo[7,3,1,0 2,7]tridec-2-en-13-one. [Link]
-
EPA. Guidelines for the Disposal of Small Quantities of Unused Pesticides. [Link]
-
Organic Syntheses. 9-n-BUTYL-1,2,3,4,5,6,7,8-OCTAHYDROACRIDIN-4-OL. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. 7-Tridecanone | C13H26O | CID 10015 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.utk.edu [ehs.utk.edu]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. gerpac.eu [gerpac.eu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
